molecular formula C6H7N5 B13033126 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

1H-pyrazolo[4,3-b]pyridine-3,6-diamine

Número de catálogo: B13033126
Peso molecular: 149.15 g/mol
Clave InChI: MVJOEPKXZYAFSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[4,3-b]pyridine-3,6-diamine is a heterocyclic organic compound with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . This diamine-substituted pyrazolopyridine is a key building block in medicinal chemistry and scientific research. Compounds based on the 1H-pyrazolo[4,3-b]pyridine scaffold are of significant interest in the development of pharmaceutical agents due to their structural resemblance to purine bases, a feature that allows them to interact with various enzymatic targets . Research indicates that this class of molecules has been explored for its potential in creating tyrosine kinase inhibitors, among other therapeutic applications . As a versatile chemical intermediate, it enables the synthesis of a wide array of derivatives for biological evaluation and drug discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper safety procedures should be followed. Always refer to the Safety Data Sheet (SDS) for handling, storage, and disposal information.

Propiedades

Fórmula molecular

C6H7N5

Peso molecular

149.15 g/mol

Nombre IUPAC

1H-pyrazolo[4,3-b]pyridine-3,6-diamine

InChI

InChI=1S/C6H7N5/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,7H2,(H3,8,10,11)

Clave InChI

MVJOEPKXZYAFSS-UHFFFAOYSA-N

SMILES canónico

C1=C(C=NC2=C1NN=C2N)N

Origen del producto

United States
Foundational & Exploratory

Comprehensive Technical Guide: 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (CAS: 1314952-82-3) scaffold in the development of ATP-competitive kinase inhibitors. This bicyclic heteroaromatic compound serves as a highly privileged, purine-mimetic pharmacophore. With a molecular weight of exactly 149.15 g/mol [1], its compact, electron-rich diamine structure provides an optimal balance of hydrogen bond donors and acceptors, making it a highly modular foundation for structure-based drug design (SBDD).

Structural Elucidation & Physicochemical Profiling

Understanding the specific geometry of this scaffold is critical for predicting its behavior in biological systems. According to IUPAC nomenclature for fused heterocycles, the "[4,3-b]" designation indicates that the 4,3-bond of the pyrazole ring is fused to the b-face (the C2-C3 bond) of the pyridine ring[2].

The numbering of this fused system dictates that the pyrazole nitrogen (NH) is position 1, the adjacent pyrazole nitrogen is position 2, and the pyrazole carbon is position 3. The pyridine nitrogen occupies position 4. Consequently, in 1H-pyrazolo[4,3-b]pyridine-3,6-diamine , the two primary amine (-NH2) groups are strategically located at:

  • C3 : On the pyrazole ring, projecting outward.

  • C6 : On the pyridine ring, positioned para to the bridgehead carbon (C7a).

Table 1: Physicochemical Profile
PropertyValueStructural Causality
Chemical Name 1H-pyrazolo[4,3-b]pyridine-3,6-diamineDefines the exact positional isomers of the amine groups.
CAS Registry Number 1314952-82-3Unique identifier for procurement and database cross-referencing[1].
Molecular Formula C6H7N5Indicates a high nitrogen-to-carbon ratio, typical of kinase hinge binders[1].
Molecular Weight 149.15 g/mol Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5[1].
H-Bond Donors 3Provided by the pyrazole NH and the two primary amines.
H-Bond Acceptors 4Provided by the pyridine N, pyrazole N, and the two primary amines.

Mechanistic Insights: Pharmacophore Mapping

Why do we choose this specific scaffold for kinase inhibition? The causality lies in its hydrogen-bonding network. The pyrazole N1 and N2 atoms act as a bidentate hydrogen-bonding motif, interacting directly with the backbone amide and carbonyl residues of the kinase hinge region (e.g., in CDK2 or Aurora Kinases).

Furthermore, the dual amine vectors serve distinct functional purposes:

  • The C3-Amine : Projects towards the solvent-exposed channel or interacts with the gatekeeper residue. Derivatizing this amine (e.g., via urea formation) is a proven strategy to modulate kinase selectivity.

  • The C6-Amine : Extends into the ribose-binding pocket. Functionalizing this position enhances binding affinity by capturing additional van der Waals interactions deeper in the active site.

Pharmacophore Scaffold 1H-Pyrazolo[4,3-b]pyridine Core Scaffold Hinge Kinase Hinge Region (Backbone NH / C=O) Scaffold->Hinge N1/N2 H-Bonding Gatekeeper Gatekeeper / Solvent Channel (Selectivity Pocket) Scaffold->Gatekeeper C3-NH2 Vector Ribose Ribose Binding Pocket (Affinity Enhancement) Scaffold->Ribose C6-NH2 Vector

Figure 1: Pharmacophore mapping and kinase hinge-region binding interactions of the scaffold.

Synthetic Methodology & Analytical Validation

To ensure scientific integrity, the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives must be a self-validating system[3]. The following protocol leverages a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.

Protocol: Hydrazine-Mediated Cyclization

Rationale : The electron-deficient nature of the pyridine ring, exacerbated by an adjacent cyano group, makes the C2 position highly susceptible to nucleophilic attack by hydrazine, ensuring regioselective ring closure.

  • Starting Material Preparation : Utilize 5-amino-2-chloro-nicotinonitrile (1.0 eq) as the primary precursor.

  • Nucleophilic Attack : Dissolve the starting material in anhydrous ethanol (0.2 M). Add hydrazine hydrate (64% aqueous solution, 3.0 eq) dropwise at room temperature. The primary amine of hydrazine attacks the C2 position, displacing the chloride ion.

  • Intramolecular Cyclization : Elevate the reaction temperature to 80 °C (reflux) for 6-8 hours. The secondary nitrogen of the hydrazine intermediate attacks the electrophilic carbon of the C3-nitrile group, forming the 3-amino-pyrazole ring.

  • Workup & Purification : Cool the mixture to 0 °C to precipitate the product. Filter the crude solid, wash with cold ethanol and diethyl ether, and dry under vacuum.

  • Self-Validating Analytical Step : Confirm the structure via 1H NMR (DMSO-d6). The pyrazole NH typically appears as a broad singlet >11 ppm, while the C3 and C6 primary amines appear as distinct exchangeable singlets between 5.0-6.5 ppm. LC-MS must confirm the [M+H]+ peak at m/z 150.15.

In Vitro Kinase Assay & Validation Protocol

To validate the biological activity of synthesized 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Protocol: TR-FRET Kinase Inhibition Assay
  • Compound Preparation : Prepare a 10 mM stock solution of the compound in 100% DMSO. Perform a 3-fold serial dilution in a 384-well plate to generate a 10-point concentration curve.

  • Enzyme Pre-incubation : Transfer 100 nL of the compound to an assay plate. Add 5 µL of the target kinase enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the active site.

  • Reaction Initiation : Add 5 µL of a mixture containing ATP and a biotinylated peptide substrate. Incubate for 60 minutes at 25 °C.

  • Detection : Terminate the reaction by adding 10 µL of stop buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Incubate for 30 minutes in the dark.

  • Readout : Read the plate on a microplate reader measuring emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression model.

AssayWorkflow Step1 1. Compound Dilution (10-point curve in DMSO) Step2 2. Enzyme Pre-incubation (Kinase + Compound, 15 min) Step1->Step2 Step3 3. Reaction Initiation (ATP + Substrate, 60 min) Step2->Step3 Step4 4. TR-FRET Detection (Eu-Antibody + SA-APC) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: High-throughput TR-FRET kinase screening workflow for inhibitor validation.

Table 2: Standard Assay Parameters & Causality
ParameterCondition / ValueCausality / Rationale
ATP Concentration Apparent Km (e.g., 10 µM)Running the assay at the Km for ATP ensures the assay is highly sensitive to ATP-competitive hinge-binding inhibitors.
Enzyme Concentration 0.5 - 2 nMMaintained strictly below the expected Kd of the inhibitor to prevent tight-binding artifacts and ensure Michaelis-Menten kinetics.
DMSO Tolerance ≤ 1% final volumeHigh DMSO concentrations can denature the kinase or artificially alter the IC50 by disrupting hydrophobic pocket interactions.
Z'-Factor > 0.7A statistical measure that validates the robustness and reproducibility of the high-throughput assay setup.

Conclusion

The 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold represents a versatile and highly efficient pharmacophore for kinase inhibitor development. By leveraging its inherent hydrogen-bonding capacity and functionalizable amine vectors, researchers can systematically optimize both potency and selectivity against a wide array of oncogenic targets, driving the next generation of targeted therapeutics.

References

  • Title: 1314952-82-3 | 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine Source: BLD Pharm URL
  • Title: 1H-Pyrazolo(4,3-b)
  • Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry)

Sources

Physicochemical Profiling and Lipophilicity of 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Introduction & Pharmacological Relevance

The pyrazolo[4,3-b]pyridine scaffold represents a privileged class of nitrogen-containing heterocycles, frequently deployed as purine bioisosteres in modern drug discovery[1]. Because the purine core is ubiquitous in biological systems, its isosteric replacement by pyrazolopyridines allows medicinal chemists to design highly selective kinase inhibitors, anticancer therapeutics, and antimycobacterial agents[1][2].

Specifically, the derivative 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (CAS: 1314952-82-3) introduces two primary amino groups at the C3 (pyrazole ring) and C6 (pyridine ring) positions. This dual-amination profoundly alters the electronic landscape, hydrogen-bonding capacity, and lipophilicity of the parent core, making it a highly polar, versatile building block for fragment-based drug design (FBDD).

Structural & Physicochemical Properties

The addition of two electron-donating amino groups to the pyrazolo[4,3-b]pyridine core significantly impacts its physicochemical properties. While unsubstituted pyrazolopyridines often suffer from lipophilicity-driven non-specific binding[3], the 3,6-diamine substitution drastically increases the Topological Polar Surface Area (TPSA) and reduces the calculated partition coefficient (cLogP).

Table 1: Physicochemical Profile of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

PropertyValuePharmacokinetic Implication
Molecular Formula C6H7N5Low molecular weight ideal for fragment-based screening.
Molecular Weight 149.15 g/mol Well within Lipinski's Rule of 5 (MW < 500)[4].
H-Bond Donors (HBD) 5High HBD count restricts passive blood-brain barrier (BBB) penetration.
H-Bond Acceptors (HBA) 5Enhances aqueous solubility; complies with Lipinski's limits (HBA < 10)[4].
TPSA ~111.4 ŲLimits passive intracellular permeability but ensures high aqueous solubility.
Predicted cLogP -0.5 to 0.5Highly hydrophilic; requires derivatization for optimal oral bioavailability.

Causality in Ionization: The basicity of the molecule is governed by the pyridine nitrogen (N4) and the two primary amines. At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its neutral and monoprotonated states. The electron-donating nature of the C6-amino group increases the pKa of the adjacent pyridine nitrogen via resonance, making it more basic than a standard isolated pyridine ring.

IonizationLogic N1 Acidic pH (< 3.0) Diprotonated State (Pyridine N4 & C6-NH2) N2 Physiological pH (7.4) Monoprotonated / Neutral (Pyridine N4) N1->N2 Increasing pH Deprotonation N3 Basic pH (> 9.0) Neutral State (Deprotonated) N2->N3 Increasing pH Deprotonation

Fig 1. pH-dependent ionization logic for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine.

Lipophilicity (logP/logD): Fundamentals & Implications

Lipophilicity is the principal determinant of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It dictates how a molecule partitions between aqueous environments (blood plasma, cytosol) and lipid environments (cell membranes).

For pyrazolo[4,3-c]pyridines and[3,4-b]pyridines, lipophilicity drives target binding, but excessive lipophilicity leads to poor aqueous solubility and off-target toxicity[3]. The parent 1H-pyrazolo[4,3-b]pyridine is moderately lipophilic. However, the 3,6-diamine derivative is highly polar. While this ensures excellent solubility, its low logD limits passive transcellular diffusion. In drug development, this diamine is rarely the final drug; rather, the amino groups serve as synthetic handles. Amidation, reductive amination, or arylation of these amines will mask the hydrogen bond donors, systematically increasing the logP to the "sweet spot" of 1.0–3.0 required for optimal oral bioavailability[2][4].

Experimental Methodologies for Lipophilicity Determination

To accurately determine the partition coefficient (logP) and distribution coefficient (logD at pH 7.4) of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine, the classical Shake-Flask method remains the gold standard.

Causality of the System: We utilize the n-octanol/water system because n-octanol possesses a polar hydroxyl head and a lipophilic hydrocarbon tail, closely mimicking the amphiphilic nature of biological lipid bilayers.

Protocol: Self-Validating Shake-Flask Method for logD_74
  • Step 1: Phase Presaturation (Critical) Vigorously stir equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: Octanol and water are partially miscible. Presaturation prevents volume shifts during the actual experiment, ensuring concentration calculations remain accurate.

  • Step 2: Standard Preparation Dissolve exactly 1.0 mg of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in 1.0 mL of the presaturated PBS. Analyze via RP-HPLC-UV (λ = 254 nm) to determine the initial concentration ( Cinitial​ ).

  • Step 3: Partitioning In a glass vial, combine 500 µL of the compound-spiked PBS with 500 µL of presaturated n-octanol. Seal and agitate on a mechanical shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Step 4: Phase Separation Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions, yielding two distinct, optically clear phases.

  • Step 5: Quantification & Mass Balance Validation Carefully extract aliquots from both the octanol phase ( Coctanol​ ) and the aqueous phase ( Cwater​ ). Analyze both via RP-HPLC-UV. Self-Validation Check: Calculate the mass balance: (Coctanol​×Voctanol​)+(Cwater​×Vwater​) must equal (Cinitial​×Vinitial​)±5% . If the mass balance fails, it indicates compound degradation, volatility, or adsorption to the glass vial, invalidating the run.

  • Step 6: Calculation Calculate logD_74 = log10( Coctanol​ / Cwater​ ).

ShakeFlask Step1 1. Presaturation Equilibrate n-octanol & pH 7.4 PBS Step2 2. Dissolution Dissolve compound in aqueous phase Step1->Step2 Step3 3. Partitioning Agitate phases for 24h at 25°C Step2->Step3 Step4 4. Separation Centrifuge at 3000 x g to isolate phases Step3->Step4 Step5 5. Quantification & Validation HPLC-UV Analysis & Mass Balance Check Step4->Step5

Fig 2. Standardized, self-validating shake-flask experimental workflow for logD determination.

Structure-Property Relationships (SPR) & Optimization

The optimization of pyrazolo[3,4-b]pyridine and [4,3-b]pyridine analogues is a delicate balancing act between lipophilicity, solubility, and target affinity[1]. As demonstrated in the development of Trypanocidal PEX14-PEX5 inhibitors, lipophilicity-driven binding can lead to suboptimal pharmacochemical properties[3].

For 1H-pyrazolo[4,3-b]pyridine-3,6-diamine, the primary challenge is its high polarity. To convert this scaffold into an orally bioavailable drug candidate:

  • C3-Amine Derivatization: Converting the C3-amine into an amide or urea linkage reduces the HBD count and increases logP, which has been shown to improve cytotoxic potential in cancer cell lines[1].

  • N1-Alkylation: Alkylating the pyrazole nitrogen (N1) eliminates a strong hydrogen bond donor, significantly enhancing membrane permeability.

  • C6-Amine Masking: The C6 position is critical for electronic tuning of the pyridine ring. Bulky lipophilic substituents here can push the molecule into the optimal bioavailability radar (Lipinski and Veber rules compliance)[4].

By systematically measuring the logD after each synthetic modification using the validated protocol above, researchers can empirically steer the physicochemical profile of pyrazolopyridine derivatives toward clinical viability.

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL:[Link]

Sources

Spectroscopic Characterization of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazolo[4,3-b]pyridine-3,6-diamine is a heterocyclic organic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural analogy to purines, which allows for interaction with a wide range of biological targets, including protein kinases.[1][2][3][4][5] The diamino substitution pattern on the pyrazolo[4,3-b]pyridine core offers multiple points for further chemical modification, making it a versatile building block in the synthesis of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating effects of the amino groups and the inherent electronic properties of the fused heterocyclic ring system.

Table 1: Predicted ¹H NMR Peak Assignments for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-56.2 - 6.5Doublet8.0 - 9.0Shielded by the C6-NH₂ group; coupled to H-4.
H-47.8 - 8.1Doublet8.0 - 9.0Deshielded due to proximity to the pyrazole ring; coupled to H-5.
NH (pyrazole)11.0 - 12.5Broad Singlet-Exchangeable proton characteristic of N-H in a pyrazole ring.
NH₂ (at C3)5.0 - 6.0Broad Singlet-Exchangeable protons on the pyrazole ring amino group.
NH₂ (at C6)6.5 - 7.5Broad Singlet-Exchangeable protons on the pyridine ring amino group.

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the N-H protons. In protic solvents like D₂O, these protons would exchange with deuterium, leading to the disappearance of their signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of the coupling patterns.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of the attached functional groups.

Table 2: Predicted ¹³C NMR Peak Assignments for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-3150 - 155Attached to an amino group and part of the pyrazole ring.
C-3a110 - 115Bridgehead carbon.
C-4135 - 140Aromatic CH carbon on the pyridine ring.
C-5105 - 110Aromatic CH carbon shielded by the C6-NH₂ group.
C-6155 - 160Attached to an amino group on the pyridine ring.
C-7a140 - 145Bridgehead carbon.

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating system for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry, typically using Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion peak ([M+H]⁺).

Table 3: Predicted High-Resolution Mass Spectrometry Data for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

IonCalculated m/z
[C₆H₇N₅ + H]⁺150.0774

Trustworthiness of the Protocol: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.[7] The observation of the [M+H]⁺ ion with the calculated m/z would be strong evidence for the presence of the target compound.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The fragmentation is likely to involve the loss of small neutral molecules such as ammonia (NH₃) or hydrogen cyanide (HCN) from the protonated molecular ion.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of -2 to 16 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 0 to 180 ppm.

    • Use a standard pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good quality spectrum.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • HRMS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • MS/MS Acquisition (Optional):

    • Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern.

    • Use an appropriate collision energy to induce fragmentation.

  • Data Analysis: Analyze the acquired data to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Visualization of the Characterization Workflow

Characterization_Workflow Workflow for the Spectroscopic Characterization of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structural Elucidation synthesis Synthesis of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr_sample Sample Preparation (DMSO-d6) purification->nmr_sample ms_sample Sample Preparation (MeOH/ACN) purification->ms_sample nmr_acquisition 1H, 13C, & 2D NMR Data Acquisition nmr_sample->nmr_acquisition nmr_processing Data Processing & Analysis nmr_acquisition->nmr_processing structure_confirmation Confirmation of Molecular Structure nmr_processing->structure_confirmation ms_acquisition HRMS & MS/MS Data Acquisition ms_sample->ms_acquisition ms_analysis Data Analysis (Accurate Mass & Fragmentation) ms_acquisition->ms_analysis ms_analysis->structure_confirmation

Caption: Workflow for Spectroscopic Characterization

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected NMR and mass spectrometry spectral data for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine. By leveraging data from analogous structures and established spectroscopic principles, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The predicted spectral data, coupled with the detailed experimental protocols, will aid in the unambiguous identification and characterization of this important heterocyclic compound, thereby facilitating its use in the synthesis of novel and potentially therapeutic molecules.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. ScienceDirect. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate. [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3. PubChem. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed. [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. [Link]

  • (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. [Link]

  • Studies on the Acetylation of 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives. ResearchGate. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. [Link]7813a48)

Sources

exploratory SAR studies on the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Exploratory SAR Studies on the 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine Scaffold: Dual Vectorization for Kinase Selectivity

Mechanistic Rationale: The Bicyclic Core as a Privileged Pharmacophore

The 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold (CAS: 1314952-82-3) represents a highly privileged, yet synthetically challenging, bicyclic core in modern medicinal chemistry. Pyrazolopyridine derivatives are well-documented as potent kinase inhibitor prototypes, particularly in the targeted therapy of oncology and autoimmune diseases[1]. Scaffold hopping from traditional indazoles or 7-azaindoles to the pyrazolo[4,3-b]pyridine core often yields compounds with superior hinge-binding characteristics and improved physicochemical properties[1].

The structural genius of the 3,6-diamine variant lies in its built-in orthogonality. The N1/N2 atoms of the pyrazole ring serve as a rigid, bidentate hydrogen-bond donor/acceptor motif that anchors the molecule to the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of the hinge residues). Meanwhile, the 3-amino and 6-amino groups act as independent geometric vectors. The 3-position projects directly toward the gatekeeper residue and the DFG-out pocket, while the 6-position on the pyridine ring vectors out toward the solvent-exposed channel. This dual-vector system allows for the decoupling of potency (driven by the 3-position) and selectivity/solubility (driven by the 6-position).

Pharmacophore Hinge Hinge Binding Motif (1H-pyrazole N1/N2) Core 1H-pyrazolo[4,3-b]pyridine Core Hinge->Core Anchors Pos3 3-Amine Derivatization (Gatekeeper / DFG Pocket) Core->Pos3 Vector 1 Pos6 6-Amine Derivatization (Solvent-Exposed Channel) Core->Pos6 Vector 2

Pharmacophore mapping of the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold.

Exploratory SAR: Dual Vectorization Strategy

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, we must treat the molecule as a modular system. Recent developments in Hematopoietic Progenitor Kinase 1 (HPK1) and FLT3 inhibitors have demonstrated that rigidifying the scaffold and exploring the solvent channel are critical for achieving kinome selectivity[2][3].

3-Position Functionalization (The Potency Driver)

The 3-amino group is highly conjugated with the electron-rich pyrazole ring. Derivatization here typically involves the formation of amides or ureas. Bulky, electron-withdrawing aryl groups (e.g., 2,6-difluorophenyl) are often preferred. The causality behind this choice is twofold: the fluorine atoms provide metabolic stability against oxidative clearance, and the orthogonal twist of the di-ortho-substituted phenyl ring forces the molecule into a U-shaped conformation. This conformation is energetically favored for deep penetration into the hydrophobic pocket adjacent to the gatekeeper residue, a binding mode frequently observed in pyrazolopyridine-based c-Met and FGFR inhibitors[1].

6-Position Functionalization (The Selectivity Driver)

The 6-amino group resides on the electron-deficient pyridine ring. Because this vector points toward the solvent boundary, it tolerates significant steric bulk. SAR exploration here focuses on appending solubilizing groups (e.g., piperazines, morpholines) via urea or amide linkages. The introduction of basic amines at this position not only improves aqueous solubility but also introduces electrostatic interactions with non-conserved aspartate or glutamate residues at the lip of the solvent channel, driving exquisite selectivity over off-target kinases like GLK or CDK4[2][3].

SAR_Workflow Hit Scaffold Hopping / Hit ID (HTS & Docking) Synth Regioselective Functionalization (Buchwald-Hartwig / Amidation) Hit->Synth Design Assay Biochemical Profiling (HTRF Kinase Assay) Synth->Assay Test ADME In Vitro ADME & Selectivity (Microsomal Stability, Off-targets) Assay->ADME Profile ADME->Synth SAR Feedback Lead Lead Optimization (In Vivo Efficacy) ADME->Lead Nominate

Iterative SAR optimization workflow for 3,6-diamine functionalization.

Quantitative SAR Profiling

To illustrate the SAR progression, we evaluate a focused library against HPK1 (target) and GLK (MAP4K3, a closely related off-target). HPK1 is a negative regulator of T-cell receptor (TCR) signaling; inhibiting it enhances IL-2 secretion and T-cell proliferation[2].

CompoundR1 (3-Position Vector)R2 (6-Position Vector)HPK1 IC₅₀ (nM)GLK IC₅₀ (nM)Selectivity Fold
1 -NH₂ (Unfunctionalized)-NH₂ (Unfunctionalized)>10,000>10,000N/A
2 2,6-Difluorobenzamide-NH₂4508901.9x
3 2,6-DifluorobenzamideAcetamide1203402.8x
4 2,6-Difluorobenzamide4-Methylpiperazine-1-carboxamide151,20080.0x
5 Cyclopropanecarboxamide4-Methylpiperazine-1-carboxamide854,50052.9x

Data Synthesis: The unfunctionalized core (Cmpd 1) is inactive, lacking the necessary hydrophobic contacts. Appending the 2,6-difluorobenzamide at the 3-position (Cmpd 2) establishes baseline hinge and DFG-pocket binding. However, it is the synergistic addition of the basic 4-methylpiperazine urea at the 6-position (Cmpd 4) that acts as the causality for the massive jump in both potency (15 nM) and selectivity (80-fold). The basic nitrogen forms a critical salt bridge in the solvent channel unique to HPK1, effectively filtering out GLK.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase Activity TCR->HPK1 Stimulates SLP76 SLP-76 Phosphorylation (Inhibitory Signal) HPK1->SLP76 Phosphorylates AP1 AP-1 / NFAT Transcriptional Activation SLP76->AP1 Blunts IL2 IL-2 Production (T-Cell Proliferation) AP1->IL2 Drives Inhibitor 1H-pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->HPK1 Blocks

HPK1 signaling cascade in T-cells and the intervention point of pyrazolopyridine inhibitors.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives and ensuring absolute regiocontrol.

Regioselective Synthesis Workflow

The primary synthetic challenge is differentiating the 3-amine and 6-amine. The 3-amine is conjugated with the electron-rich pyrazole, while the 6-amine sits on the electron-deficient pyridine.

  • N1-Protection (Causality for Regiocontrol): React 1H-pyrazolo[4,3-b]pyridine-3,6-diamine with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM. The steric bulk of the resulting tetrahydropyranyl (THP) group at N1 effectively shields the adjacent 3-amino group.

  • 6-Position Functionalization: With the 3-amine sterically hindered, treat the intermediate with 4-nitrophenyl chloroformate followed by 1-methylpiperazine in THF to selectively form the urea at the 6-position. Validation Check: LC-MS must show a single major peak corresponding to mono-substitution; 1H-NMR should confirm the disappearance of the 6-NH2 protons.

  • 3-Position Functionalization: The 3-amine is then reacted with 2,6-difluorobenzoyl chloride using LiHMDS as a base at -78°C.

  • Global Deprotection: Remove the THP group using 20% TFA in DCM. Purify via reverse-phase preparative HPLC.

Self-Validating HTRF Kinase Assay Protocol

To evaluate biochemical potency, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant HPK1 enzyme and biotinylated SLP-76 peptide substrate.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well pro-plate.

  • Reaction Initiation: Add 5 µL of enzyme/substrate mix to the wells. Incubate for 15 minutes. Initiate the reaction by adding 5 µL of ATP (at the predetermined Km concentration). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Eu-Cryptate labeled anti-phospho-SLP76 antibody, and Streptavidin-XL665.

  • Data Self-Validation: Read the plate on an EnVision multimode reader (ex: 320 nm, em: 620 nm and 665 nm). Calculate the TR-FRET ratio (665/620).

    • Critical Control: The assay is self-validating via the continuous calculation of the Z'-factor. Wells containing 10 µM Staurosporine serve as the 100% inhibition control, while DMSO-only wells serve as the 0% inhibition control. A Z' > 0.6 is strictly required for plate acceptance. If Z' falls below this threshold, the data is automatically discarded to prevent the propagation of pipetting or reagent degradation errors.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Route for 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (CAS: 1314952-82-3)

Introduction & Strategic Rationale

1H-pyrazolo[4,3-b]pyridine-3,6-diamine is a highly versatile fused bicyclic building block. Its electron-rich pyrazole-pyridine core makes it an ideal scaffold for designing kinase inhibitors and modulators of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) pathway[1]. Synthesizing this core requires precise control over nucleophilic aromatic substitution (SNAr) and regioselective cyclization.

The most efficient and scalable retrosynthetic route to 3-amino-pyrazolo[4,3-b]pyridines utilizes ortho-halo-pyridine-carbonitriles as starting materials[2]. To achieve the specific substitution pattern of the target (amines at C3 and C6), the optimal starting material is 3-chloro-5-nitropyridine-2-carbonitrile .

The synthesis is executed via a robust two-step sequence:

  • Tandem SNAr and Cyclization: The starting material is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride at the C3 position via SNAr. Subsequently, the terminal nitrogen of the hydrazine moiety attacks the electrophilic nitrile carbon at C2, driving an intramolecular cyclization that forms the 3-amino-pyrazole ring[3].

  • Nitro Reduction: The resulting 6-nitro-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes catalytic hydrogenation to yield the final 3,6-diamine product.

SynthesisRoute SM 3-Chloro-5-nitropyridine- 2-carbonitrile Int 6-Nitro-1H-pyrazolo[4,3-b] pyridin-3-amine SM->Int NH2NH2·H2O EtOH, Reflux (SNAr & Cyclization) Prod 1H-Pyrazolo[4,3-b] pyridine-3,6-diamine Int->Prod H2, Pd/C MeOH, rt (Nitro Reduction)

Figure 1: Two-step synthetic workflow for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine.

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and molecular properties for both steps of the synthesis to allow for rapid experimental planning.

ParameterStep 1: Tandem SNAr & CyclizationStep 2: Nitro Reduction
Starting Material 3-Chloro-5-nitropyridine-2-carbonitrile6-Nitro-1H-pyrazolo[4,3-b]pyridin-3-amine
Key Reagent Hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq)Hydrogen gas (H₂), 10% Pd/C (0.1 eq)
Solvent Absolute Ethanol (EtOH)Anhydrous Methanol (MeOH)
Temperature Range 0 °C Reflux (78 °C)Room Temperature (20–25 °C)
Reaction Time 2–4 hours4–6 hours
Expected Yield 75–85%85–95%
Product MW 179.14 g/mol 149.15 g/mol
Product [M+H]+ 180.1150.1

Experimental Methodologies

Step 1: Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridin-3-amine

This step establishes the bicyclic core through an exothermic substitution followed by a thermally driven cyclization.

Mechanism SM 3-Chloro-5-nitropyridine-2-carbonitrile Int1 3-Hydrazinyl-5-nitropyridine-2-carbonitrile (Intermediate) SM->Int1 SNAr (Exothermic) - HCl Hydrazine Hydrazine Hydrate Hydrazine->Int1 SNAr (Exothermic) - HCl Prod 6-Nitro-1H-pyrazolo[4,3-b]pyridin-3-amine Int1->Prod Intramolecular Cyclization (Attack on Nitrile)

Figure 2: Mechanistic pathway of the tandem SNAr and cyclization reaction.

Protocol:

  • Preparation: Suspend 3-chloro-5-nitropyridine-2-carbonitrile (1.0 equiv.) in absolute ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cooling: Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Reagent Addition: Add hydrazine hydrate (64% hydrazine, 3.0 equiv.) dropwise over 15–20 minutes.

    • Causality: The initial SNAr at the highly electron-deficient C3 position is fiercely exothermic. Dropwise addition at low temperatures prevents thermal runaway, solvent boil-off, and suppresses the formation of symmetric bis-hydrazine byproducts[3].

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (78 °C) for 2–4 hours.

    • Causality: While the SNAr step is rapid, the subsequent intramolecular cyclization onto the nitrile group requires thermal activation to overcome the transition state energy barrier required to form the aromatic pyrazole ring.

  • Self-Validation & Monitoring: The reaction mixture will transition from a pale suspension to a deep yellow/orange solution, followed by the precipitation of the highly polar product as it forms. TLC (EtOAc/Hexane 1:1) will show the complete consumption of the starting material ( Rf​ ~0.6) and the appearance of a baseline spot.

  • Workup: Cool the mixture to 0 °C to maximize precipitation. Filter the solid, wash sequentially with cold ethanol and water (to remove residual hydrazine and hydrochloride salts), and dry under high vacuum to afford 6-nitro-1H-pyrazolo[4,3-b]pyridin-3-amine as a yellow/orange solid.

Step 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine

The final step involves the clean reduction of the nitro group to an amine without disrupting the aromatic core.

Protocol:

  • Preparation: Dissolve 6-nitro-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 equiv.) in anhydrous methanol (20 mL/g) in a thick-walled hydrogenation flask. Note: If solubility is poor, a minimal amount of THF can be added as a co-solvent.

  • Inert Purge: Purge the flask with inert gas (Argon or Nitrogen) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv. by weight) to the solution.

    • Causality: Dry Pd/C is highly pyrophoric and can ignite volatile solvents like methanol in the presence of atmospheric oxygen. The inert atmosphere purge is a critical safety and operational requirement.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure a pure H2​ atmosphere. Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.

  • Self-Validation & Monitoring: The reduction of the nitro group will cause the deep yellow/orange color of the starting material to fade into a pale yellow or colorless solution. LC-MS will confirm the mass shift from [M+H]+=180.1 to [M+H]+=150.1 .

  • Workup: Purge the flask heavily with Nitrogen to remove all residual Hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite prevents the fine, potentially pyrophoric Pd/C particulates from passing through standard filter paper, ensuring a metal-free final product and preventing post-filtration fires.

  • Isolation: Wash the Celite pad thoroughly with excess methanol. Concentrate the filtrate under reduced pressure to yield 1H-pyrazolo[4,3-b]pyridine-3,6-diamine. The product can be used directly or recrystallized from ethanol/water if ultra-high purity is required.

References

Note: The following authoritative sources ground the mechanistic steps and reagent selections utilized in this protocol.

  • [1] Title: Pyrazole derivatives as MALT1 inhibitors Source: United States Patent and Trademark Office (US20180170909A1) URL:

  • [2] Title: ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates Source: Synthesis / ResearchGate URL:[Link]

  • [3] Title: Tetrazole containing compounds Source: World Intellectual Property Organization (WO2018114783A1) URL:

Sources

Application Note: In Vitro Cell Viability Assay Protocol for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Biological Context

The 1H-pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern oncology and neuropharmacology, serving as the core structure for numerous potent kinase inhibitors[1]. Specifically, derivatives of this scaffold have demonstrated exceptional efficacy in targeting receptor tyrosine kinases (such as FGFR and c-Met) and cyclin-dependent kinases (CDKs)[1][2].

1H-pyrazolo[4,3-b]pyridine-3,6-diamine (CAS: 1314952-82-3) serves as a critical diamino-functionalized building block[3]. By functionalizing the N-1, C-3, and C-6 positions, medicinal chemists have successfully developed dual inhibitors targeting FLT3 and CDK4, which are highly relevant in acute myeloid leukemia (AML) models[4].

Before advancing these synthesized derivatives to in vivo models, rigorous in vitro cell viability screening is required. This application note outlines a self-validating, highly reproducible protocol for evaluating the cytotoxicity and anti-proliferative IC₅₀ of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine and its downstream derivatives.

Mechanistic Rationale: Experimental Choices

As an application scientist, selecting the correct assay chemistry is as critical as the compound synthesis itself.

  • Assay Chemistry Selection (Luminescence vs. Colorimetric): Pyrazolopyridines are highly conjugated, nitrogen-rich heterocyclic systems. These compounds frequently exhibit intrinsic fluorescence or strong absorbance in the UV-Vis spectrum. Utilizing traditional metabolic assays like MTT, MTS, or Resazurin (Alamar Blue) often leads to optical interference (quenching or auto-fluorescence), resulting in skewed IC₅₀ curves. Therefore, an ATP-dependent luminescent assay (e.g., CellTiter-Glo®) is the gold standard here. It measures metabolically active cells via ATP quantitation, completely bypassing the optical interference of the pyrazolopyridine scaffold.

  • Cell Line Selection: To validate FLT3/CDK4 dual-inhibition, the MV4-11 cell line (human macrophage biphenotypic leukemia) is utilized. MV4-11 cells harbor the FLT3-ITD mutation, making them exquisitely sensitive to FLT3 pathway blockade[4].

  • Incubation Timing: Kinase inhibitors targeting the cell cycle (CDK4) require cells to pass through the G1/S checkpoint to manifest growth arrest. A 72-hour continuous exposure is required to ensure multiple doubling times have elapsed, allowing differentiation between cytostatic (growth arrest) and cytotoxic (apoptotic) effects.

Pathway Scaffold 1H-pyrazolo[4,3-b]pyridine Derivatives FLT3 FLT3 Receptor Scaffold->FLT3 CDK4 CDK4 / Cyclin D Scaffold->CDK4 STAT5 STAT5 Pathway FLT3->STAT5 Rb Rb Phosphorylation CDK4->Rb Proliferation Cell Proliferation & Survival STAT5->Proliferation Rb->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Proliferation->Apoptosis Inhibition Result

Figure 1: Mechanism of action for 1H-pyrazolo[4,3-b]pyridine derivatives targeting FLT3 and CDK4 pathways.

Experimental Workflow & Protocol

The following protocol establishes a self-validating 384-well microplate workflow. It includes internal controls to verify kinase dependency and account for vehicle (DMSO) toxicity.

G N1 1. Cell Culture (MV4-11 Leukemia Cells) N3 3. Cell Seeding (384-well plate, 24h incubation) N1->N3 N2 2. Compound Prep (10mM DMSO Stock) N4 4. Drug Treatment (72h, 10-point dose response) N2->N4 N3->N4 N5 5. ATP Luminescence Assay (CellTiter-Glo) N4->N5 N6 6. Data Analysis (Non-linear regression IC50) N5->N6

Figure 2: High-throughput cell viability assay workflow for pyrazolopyridine screening.

Reagents and Materials
  • Test Compound: 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (or synthesized derivative)[3].

  • Positive Control: Palbociclib (CDK4/6 inhibitor) or Midostaurin (FLT3 inhibitor).

  • Cell Line: MV4-11 (ATCC® CRL-9591™).

  • Media: Iscove's Modified Dulbecco's Medium (IMDM) + 10% Fetal Bovine Serum (FBS).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Consumables: 384-well opaque white tissue culture plates.

Step-by-Step Methodology

Step 1: Compound Preparation (Day 0)

  • Dissolve 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in 100% molecular-grade DMSO to create a 10 mM stock. Note: Pyrazolopyridines can precipitate; sonicate for 5 minutes at room temperature if necessary.

  • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Perform an intermediate dilution (1:100) in complete IMDM media. This ensures the final DMSO concentration on the cells will be exactly 0.1% (v/v), preventing solvent-induced cytotoxicity.

Step 2: Cell Seeding (Day 1)

  • Harvest MV4-11 cells in the logarithmic growth phase (viability >95% via Trypan Blue).

  • Seed cells into the 384-well opaque white plate at a density of 2,500 cells/well in 40 µL of complete IMDM.

  • Self-Validation Control: Leave column 24 as "Media Only" (background luminescence control) and column 23 as "Cells + 0.1% DMSO" (maximum viability control).

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to acclimate.

Step 3: Compound Treatment (Day 2)

  • Transfer 10 µL of the intermediate compound dilutions to the corresponding wells in the 384-well plate.

  • The final testing concentration should range from 10 µM down to 0.5 nM.

  • Incubate for 72 hours at 37°C, 5% CO₂.

Step 4: Luminescence Detection (Day 5)

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial: Temperature gradients across the plate will cause uneven enzymatic luciferase reactions, leading to high CV% (Coefficient of Variation).

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Shake the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the plate using a microplate reader configured for luminescence (integration time: 0.5–1.0 second/well).

Data Presentation & Expected Outcomes

Calculate cell viability as a percentage of the vehicle control (0.1% DMSO). Use a 4-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀ values.

Below is a representative data summary comparing the basic diamine scaffold against a highly optimized FLT3/CDK4 dual-inhibitor derivative (e.g., a 6-(pyrimidin-4-yl) derivative)[4].

CompoundStructural RoleTarget KinaseMV4-11 IC₅₀ (nM)MCF-7 IC₅₀ (nM)Notes
1H-pyrazolo[4,3-b]pyridine-3,6-diamine Basic Scaffold / Building BlockN/A (Weak/Non-specific)> 10,000> 10,000Used as a negative structural control; lacks hinge-binding functionalization.
Optimized Derivative (e.g., Cmpd 23k) Functionalized InhibitorFLT3 / CDK411 ± 234 ± 5Potent dual inhibition leading to rapid ATP depletion and apoptosis[4].
Midostaurin Positive ControlFLT315 ± 3> 5,000Validates FLT3 dependency in the MV4-11 cell line.
Palbociclib Positive ControlCDK4/6450 ± 2025 ± 4Validates CDK4 dependency in the MCF-7 cell line.

Troubleshooting & Expert Insights

  • Precipitation in Media: The 1H-pyrazolo[4,3-b]pyridine core is highly lipophilic. If the compound crashes out of solution during the intermediate media dilution (Step 1.3), warm the media to 37°C prior to compound addition, or increase the final DMSO concentration to 0.5% (ensure vehicle controls are adjusted accordingly).

  • Edge Effects: 384-well plates are highly susceptible to evaporation at the perimeter, which concentrates the media and artificially alters viability. To mitigate this, fill the outermost perimeter wells with sterile PBS and exclude them from your experimental layout.

  • Signal Quenching: While luminescence avoids auto-fluorescence, heavily colored derivatives (e.g., deep yellow/orange compounds) can occasionally absorb the emitted light (color quenching). If a compound is visibly colored at 10 µM, perform a cell-free spike-in control with ATP to ensure the compound does not artificially suppress the luciferase signal.

References

  • National Institutes of Health (PMC). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." nih.gov. Available at:[Link]

  • National Institutes of Health (PubMed). "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." nih.gov. Available at:[Link]

  • MDPI. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." mdpi.com. Available at:[Link]

Sources

how to dissolve 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Handling of 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine in DMSO for In Vitro Cell Culture

Rationale and Physicochemical Profiling

1H-pyrazolo[4,3-b]pyridine-3,6-diamine is a heterocyclic diamine frequently utilized as a bioactive scaffold or kinase inhibitor in pharmacological research[1]. Successful in vitro application of this compound requires a precise dissolution strategy to maintain its chemical stability while actively preventing solvent-induced artifacts in cell-based assays.

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for pyrazolopyridines. As a polar, aprotic solvent, DMSO efficiently disrupts the intermolecular hydrogen bonding of the compound's crystal lattice without altering its covalent structure[2]. However, DMSO is highly hygroscopic. Utilizing anhydrous, cell-culture-grade DMSO is critical to prevent atmospheric water absorption, which can lead to premature compound precipitation, altered molarity, and microbial contamination[3].

Table 1: Physicochemical Properties

Property Specification
Chemical Name 1H-pyrazolo[4,3-b]pyridine-3,6-diamine
CAS Number 1314952-82-3
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol

| Recommended Solvent | Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity) |

Preparation of Master Stock Solutions

Creating a self-validating master stock ensures that downstream biological readouts are a direct result of the compound's mechanism of action, rather than handling errors or compound degradation.

Step-by-Step Methodology: Master Stock Preparation

  • Equilibration: Allow the lyophilized powder of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder, degrading the compound and artificially inflating the mass during weighing.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO directly to the original vial (refer to Table 2).

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the compound does not dissolve immediately, sonicate the vial in a room-temperature water bath for 5–10 minutes.

  • Validation (Self-Validating Step): Hold the vial against a light source. The solution must be completely transparent and free of particulates. Any turbidity indicates incomplete dissolution, requiring further sonication or a reduction in the target concentration.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly sealed microcentrifuge tubes and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots ensure absolute consistency across independent biological replicates.

Table 2: Reconstitution Volume Chart for Standard Master Stocks

Mass of Compound Volume of DMSO for 10 mM Stock Volume of DMSO for 50 mM Stock
1 mg 670.5 µL 134.1 µL
5 mg 3.352 mL 670.5 µL

| 10 mg | 6.705 mL | 1.341 mL |

Cell Culture Application and Cytotoxicity Management

Introducing DMSO into a cell culture system introduces a confounding variable. DMSO alters membrane permeability, induces pore formation, and can trigger apoptosis via caspase-9 and -3 activation at high concentrations[4]. Recent comprehensive screenings indicate that while DMSO toxicity is cell-line dependent, concentrations above 0.3125% (v/v) begin to show measurable metabolic interference in many cancer lines, and concentrations above 1% are highly cytotoxic[5].

Causality in Dilution: To isolate the true pharmacological effect of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine, the final DMSO concentration in the culture media must be strictly minimized and universally normalized across all treatment groups. The gold standard is maintaining a final DMSO concentration of ≤ 0.1% (v/v)[6].

Step-by-Step Methodology: Intermediate Dilution and Cell Treatment

  • Thawing: Thaw a single-use aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the master stock into complete culture medium to create your final working solution. Never add the DMSO stock directly to the cells.

    • Causality: Direct addition of pure DMSO to a culture well creates localized high-concentration microenvironments that instantly lyse cells upon contact before the solvent can diffuse into the bulk media.

  • Normalization (Self-Validating Step): Prepare a Vehicle Control medium containing the exact same percentage of DMSO (e.g., 0.1%) without the compound. If the Vehicle Control exhibits >5% cell death compared to a completely untreated control, the assay system is invalid, and the baseline DMSO concentration must be further reduced[5].

  • Application: Aspirate the old media from the adherent cells and gently apply the compound-containing media along the sidewall of the well to prevent mechanical detachment of the cells.

Table 3: Serial Dilution Scheme (Targeting 0.1% Final DMSO)

Desired Final Concentration Master Stock Required Intermediate Dilution (in Media) Final Application Final DMSO %
10 µM 10 mM 1 µL stock + 999 µL Media Apply directly to cells 0.1%
5 µM 5 mM (Diluted from 10mM) 1 µL stock + 999 µL Media Apply directly to cells 0.1%

| 1 µM | 1 mM (Diluted from 10mM) | 1 µL stock + 999 µL Media | Apply directly to cells | 0.1% |

Experimental Workflow

Workflow Powder 1H-pyrazolo[4,3-b] pyridine-3,6-diamine Stock Master Stock (10 mM - 50 mM) Powder->Stock Dissolve & Vortex DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock Add Solvent Aliquots Single-Use Aliquots (-20°C to -80°C) Stock->Aliquots Aliquot (Avoid Freeze-Thaw) Inter Intermediate Dilution (in Culture Media) Aliquots->Inter Thaw & Dilute Cells Cell Treatment (Final DMSO ≤ 0.1%) Inter->Cells Apply to Cells

Experimental workflow for preparing and applying 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in vitro.

References

  • Al-Habeeb et al. (2025). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." International Journal of Molecular Sciences (via PubMed Central). Available at: [Link]

  • Nikon Instruments. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO." Nikon Healthcare. Available at:[Link]

  • Eppendorf. "Cell Culture FAQ: How does DMSO affect your cells?" Eppendorf Handling Solutions. Available at:[Link]

Sources

1H-pyrazolo[4,3-b]pyridine-3,6-diamine as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine as a Versatile Building Block in Advanced Heterocyclic Synthesis

Executive Summary

1H-pyrazolo[4,3-b]pyridine-3,6-diamine (CAS: 1314952-82-3)[1] has emerged as a privileged bicyclic scaffold in modern drug discovery and materials science. As a bioisostere of indole and azaindole, this heteroaromatic system provides unique hydrogen-bonding profiles and orthogonal reactivity at its two exocyclic amino groups. This application note details the mechanistic rationale and validated protocols for utilizing this diamine as a divergent building block to synthesize advanced polyheterocycles, including potent PDE1 inhibitors[2] and functional dipolar fluorophores[3].

Mechanistic Rationale: Exploiting Orthogonal Reactivity

The synthetic utility of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine is governed by the differential nucleophilicity and steric environments of its 3-amino and 6-amino groups. As a Senior Application Scientist, understanding this causality is critical for designing regioselective functionalizations without the need for cumbersome protection/deprotection steps.

  • The 6-Amino Group (Pyridine Ring): Situated on the pyridine ring, this primary amine exhibits aniline-like reactivity. Because it is not directly involved in the tautomeric shifts of the pyrazole core, it is sterically more accessible and kinetically favored for electrophilic attack (e.g., acylation) and transition-metal-catalyzed cross-couplings[2].

  • The 3-Amino Group (Pyrazole Ring): This amine is heavily involved in the extended π-conjugation and tautomerism of the pyrazole ring. It is generally less nucleophilic towards mild electrophiles at room temperature. However, under thermodynamic control (elevated temperatures), it acts as an excellent 1,3-dinucleophile (in tandem with the adjacent pyrazole N2 atom) to undergo cyclocondensations, forming tricyclic systems such as pyrazolo[3',4',5,6]pyrido[2,3-d]pyrimidines[4].

Divergent Synthetic Workflows

G Core 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (Core Building Block) Path1 Regioselective Acylation (0 °C, Kinetic Control) Core->Path1 6-NH2 Nucleophilic Attack Path2 Buchwald-Hartwig Amination (Pd Catalyst, BrettPhos) Core->Path2 6-NH2 Cross-Coupling Path3 Pyrimido-Annulation (Orthoesters, 120 °C) Core->Path3 3-NH2 Cyclocondensation Prod1 6-Amido Derivatives (Kinase Inhibitor Precursors) Path1->Prod1 Prod2 6-Aryl-amino Derivatives (PDE1 Inhibitors / Probes) Path2->Prod2 Prod3 Tricyclic Pyrimido-pyrazolo-pyridines (Advanced Pharmacophores) Path3->Prod3

Divergent synthetic workflows utilizing 1H-pyrazolo[4,3-b]pyridine-3,6-diamine as a core scaffold.

Quantitative Data Summary: Reaction Parameters

Reaction ClassReagents / ConditionsPrimary Reactive SiteYield RangeTarget Application
Regioselective Acylation Acyl chlorides, Pyridine, DCM, 0 °C6-Amino group80–92%Kinase Inhibitor Precursors[3]
Buchwald-Hartwig Amination Aryl bromides, Pd₂(dba)₃, BrettPhos, 100 °C6-Amino group70–85%PDE1 Inhibitor Scaffolds[2]
Pyrimido-Annulation Triethyl orthoformate, pTSA, 120 °C3-Amino group65–78%Tricyclic Pharmacophores[4]
Reductive Amination Aldehydes, NaBH(OAc)₃, DCE, RT6-Amino group75–90%Functional Dipolar Probes[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical or analytical cues.

Protocol 1: Regioselective Acylation of the 6-Amino Group

Causality: To prevent over-acylation or functionalization of the less reactive 3-amino group, this reaction is strictly governed by kinetic control. Maintaining the temperature at 0 °C ensures that only the sterically accessible and more nucleophilic 6-amino group reacts with the electrophile.

  • Preparation: Suspend 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add anhydrous pyridine (2.0 equiv) to serve as a non-nucleophilic acid scavenger.

  • Kinetic Control: Cool the suspension to exactly 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The successful reaction is indicated by the disappearance of the highly polar diamine baseline spot and the emergence of a higher Rf​ product spot. A ninhydrin stain will show a color shift from deep purple (primary amine starting material) to a faint yellow/brown (secondary amide product).

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the 6-Position

Causality: Coupling diamines with aryl halides often fails due to the formation of stable, unreactive palladium-bis(amine) complexes. To circumvent this, BrettPhos is selected as the ligand. Its highly bulky, electron-rich biaryl structure promotes rapid reductive elimination and prevents catalyst poisoning[2]. Cs₂CO₃ is chosen as the base because it is mild enough to avoid deprotonating the pyrazole NH, which would otherwise disrupt the catalytic cycle.

  • Reaction Assembly: Charge an oven-dried Schlenk flask with the diamine (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.1 equiv), and Cs₂CO₃ (2.5 equiv).

  • Degassing: Evacuate and backfill the flask with N₂ three times. This strict anaerobic environment is critical to prevent the oxidation of the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Catalytic Activation & Heating: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation (In-Process): The visual transition of the reaction mixture from the deep reddish-purple of Pd₂(dba)₃ to a pale yellow-brown suspension confirms the successful formation of the Pd(0)-BrettPhos complex and its active entry into the catalytic cycle.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash column chromatography.

Protocol 3: Pyrimido-Annulation via the 3-Amino Group

Causality: Once the 6-position is functionalized (or if a divergent tricyclic scaffold is desired), the 3-amino group can be forced to react under thermodynamic control. Using triethyl orthoformate, the 3-amino group and the adjacent pyrazole nitrogen act as a 1,3-dinucleophile to form a fused pyrimidine ring[4].

  • Suspension: Suspend the 6-functionalized 1H-pyrazolo[4,3-b]pyridine derivative (1.0 equiv) in neat triethyl orthoformate (10 volumes).

  • Activation: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv) to activate the orthoester.

  • Thermodynamic Cyclization: Equip the flask with a short-path distillation head and heat to 120 °C.

  • Self-Validation (In-Process): The continuous distillation of ethanol (the reaction byproduct) is critical. Failure to observe distillate within 30 minutes at 120 °C indicates incomplete activation of the orthoester, necessitating the addition of further pTSA. The reaction is complete when ethanol distillation ceases.

  • Isolation: Cool the mixture to room temperature. The tricyclic product typically precipitates directly from the orthoester. Collect via vacuum filtration and wash with cold diethyl ether.

Sources

Application Note: In Vivo Dosing Guidelines for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold is a highly privileged pharmacophore in modern drug discovery, predominantly utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting ALK2, CDKs, and FLT3) [1]. While the 3,6-diamine substitution enhances aqueous solubility compared to the unsubstituted core, transitioning this compound from in vitro biochemical assays to in vivo murine models requires rigorous pharmacological planning.

This application note provides a comprehensive, self-validating framework for the formulation, pharmacokinetic (PK) profiling, and efficacy testing of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivatives. By strictly linking systemic exposure to pharmacodynamic (PD) target engagement, researchers can establish robust causality in their preclinical oncology or fibrosis models.

Pharmacological Context & Mechanism of Action

Pyrazolo[4,3-b]pyridines exhibit potent biological activity by inserting into the ATP-binding pocket of target kinases. The nitrogen atoms within the bicyclic core form critical, highly conserved hydrogen bonds with the kinase hinge region [2].

Causality in Experimental Design: Because this compound acts via competitive inhibition, in vivo efficacy is strictly dependent on maintaining free plasma concentrations above the target's IC₉₀ for a sustained duration. Therefore, dosing regimens cannot be arbitrary; they must be mathematically derived from the compound's clearance (Cl) and volume of distribution (Vd).

MOA ATP ATP / Endogenous Ligand Target Target Kinase (e.g., ALK2 / CDK) ATP->Target Binds Hinge Region Downstream Downstream Phosphorylation (e.g., SMAD / Rb) Target->Downstream Kinase Activation Drug 1H-pyrazolo[4,3-b]pyridine- 3,6-diamine Drug->Target Competitive Inhibition Effect Disease Progression (Tumorigenesis / Fibrosis) Downstream->Effect Gene Transcription

Fig 1: ATP-competitive kinase inhibition mechanism of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine.

Formulation Strategy

Pyrazolo[4,3-b]pyridines typically possess moderate lipophilicity (LogP ~2.0–3.5). Relying on standard aqueous buffers (e.g., PBS) often leads to micro-precipitation upon injection, causing erratic absorption and fatal microembolisms.

Self-Validating Checkpoint: Always perform a 24-hour visual and nephelometric stability check of the formulation at room temperature prior to dosing. If turbidity increases, the compound is precipitating, and the PK data will be invalid.

Table 1: Optimized Formulation Vehicles for Murine Dosing
RouteRecommended Vehicle CompositionMaximum Dose VolumeCausality / Rationale
IV 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline5 mL/kgDMSO is capped at 5% to prevent localized hemolysis and cardiovascular artifacts. PEG300 acts as a co-solvent.
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water10 mL/kgForms a homogenous suspension. Tween 80 reduces surface tension, ensuring uniform gastrointestinal wetting.
IP 5% DMSO + 95% Corn Oil10 mL/kgIdeal for highly lipophilic derivatives; provides a depot effect for sustained absorption.

Step-by-Step Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling

To establish absolute bioavailability (F%), parallel Intravenous (IV) and Per Os (PO) cohorts are required.

  • Acclimation: House C57BL/6 mice (8-10 weeks old) in the testing facility for 7 days prior to the study. Rationale: Transportation stress elevates baseline corticosterone, which alters hepatic CYP450 metabolism and skews clearance rates.

  • Fasting (PO Group Only): Fast mice for 12 hours overnight, providing water ad libitum. Rationale: Eliminates food-matrix effects that unpredictably alter gastric pH and delay emptying, ensuring the absorption profile strictly reflects intrinsic permeability.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Microsampling: Collect 15 µL of blood via tail vein nicking at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Rationale: Serial microsampling allows the entire PK curve to be generated from a single subject, eliminating inter-subject variability inherent in terminal cardiac punctures.

  • Bioanalysis: Extract plasma and quantify using LC-MS/MS. A pre-dose blank matrix sample must be run to establish the baseline noise and validate assay specificity.

Protocol B: Maximum Tolerated Dose (MTD) Determination

Before initiating efficacy trials, the MTD must be defined to ensure that observed phenotypic changes are target-mediated and not artifacts of systemic toxicity [3].

  • Dose Escalation: Utilize a modified 3+3 design. Begin at the efficacious dose predicted by the PK/PD model (e.g., 10 mg/kg).

  • Administration: Dose animals daily for 7 days.

  • Monitoring: Record body weight daily. Conduct clinical observations twice daily using the scoring matrix below.

  • Endpoint Causality: If a mouse loses >20% of its initial body weight, it has crossed the MTD threshold. The dose must be de-escalated. Toxicity at this stage is often due to off-target kinase inhibition (e.g., widespread CDK inhibition causing myelosuppression).

Table 2: Clinical Observation Scoring for MTD
ScoreWeight LossPosture / CoatActivity LevelAction Required
0 < 5%Normal, groomedNormal, inquisitiveContinue dosing
1 5 - 10%Slight piloerectionMildly lethargicMonitor closely
2 10 - 20%Hunched postureReluctant to movePause dosing for 48h
3 > 20%Severe hunchingMoribund / UnresponsiveEuthanize immediately
Protocol C: In Vivo Efficacy and PD Workflow

A self-validating efficacy study must prove that the drug reached the target, engaged the target, and produced the phenotype.

  • Satellite PK Group: Include a parallel cohort of 3 mice dosed identically to the efficacy group. Rationale: If the efficacy study fails, satellite PK data will definitively prove whether the failure was due to biological non-response or sub-therapeutic plasma exposure.

  • PD Biomarker Sampling: Harvest target tissue (e.g., tumor xenograft or fibrotic liver) at T_max (e.g., 2 hours post-dose) and T_trough (24 hours post-dose).

  • Quantification: Measure downstream signaling. For example, if the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivative targets ALK2, quantify the suppression of SMAD1/5/8 phosphorylation via Western Blot or ELISA [2].

Workflow N1 1. Formulation Solubility & Stability N2 2. PK Profiling IV vs PO (F%) N1->N2 Validated Vehicle N3 3. MTD Study Toxicity Thresholds N2->N3 Clearance Rates N4 4. Efficacy & PD Target Engagement N3->N4 Safe Dosing Window

Fig 2: Stepwise in vivo validation workflow for pyrazolo[4,3-b]pyridine derivatives.

Representative Pharmacokinetic Data

The following table summarizes expected PK parameters for an optimized 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivative in mice, serving as a benchmark for your LC-MS/MS outputs.

Table 3: Representative Murine PK Parameters
ParameterIV (2 mg/kg)PO (10 mg/kg)Pharmacological Implication
C_max (ng/mL) 1,850940Peak exposure; drives acute target inhibition.
T_max (h) 0.0831.5Indicates rapid oral absorption.
T_1/2 (h) 2.43.1Moderate half-life; likely requires BID (twice daily) dosing for sustained efficacy.
Clearance (mL/min/kg) 35N/AModerate hepatic clearance; below murine liver blood flow (~90 mL/min/kg).
Bioavailability (F%) 100%48%Excellent oral viability for a kinase inhibitor scaffold.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.National Institutes of Health (NIH) - PMC.
  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2.ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres.

Application Note: Preformulation and Oral Delivery Strategies for 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Development Researchers, and CMC Leads Document Type: Advanced Protocol & Technical Guide

Introduction & Mechanistic Rationale

The 1H-pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore utilized extensively in the development of central nervous system (CNS) therapeutics. Derivatives of this core have been successfully developed as PDE1 inhibitors for psychiatric disorders[1][2] and as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).

However, formulating the specific building block 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (Formula: C₆H₇N₅; MW: 149.15 g/mol ) for oral administration presents severe physicochemical hurdles[3]. As a Senior Application Scientist, it is critical to look beyond standard excipient lists and analyze the causality between the molecule's structure and its macroscopic behavior.

The Causality of Formulation Challenges
  • High Crystal Lattice Energy vs. Solvation: The presence of two primary amines, a pyridine nitrogen, and a pyrazole ring creates an incredibly dense intermolecular hydrogen-bonding network in the solid state. This high crystal lattice energy resists aqueous solvation at neutral pH, leading to poor intestinal solubility.

  • pH-Dependent Precipitation Risk: The basic amines ensure the molecule is highly protonated and soluble in the acidic gastric environment (pH 1.2). However, upon transit into the duodenum (pH 6.8), the molecule rapidly deprotonates, creating a high risk of drug precipitation before absorption can occur.

  • The Maillard Reaction Risk: While standard patent literature often suggests lactose as a universal solid oral formulation diluent for this scaffold[1][2], the dual primary amines on this specific diamine derivative make it highly susceptible to the Maillard reaction. Co-formulation with reducing sugars (like lactose) will lead to the formation of glycosylamines and subsequent browning/degradation.

Formulation Strategy & Decision Workflow

To overcome the risk of intestinal precipitation and poor passive permeability (borderline BCS Class III/IV behavior), the optimal oral formulation strategy is an Amorphous Solid Dispersion (ASD) . By dispersing the API within an enteric polymer matrix such as Hypromellose Acetate Succinate (HPMCAS), the formulation bypasses the high crystal lattice energy. The polymer dissolves at intestinal pH, releasing the API and acting as a precipitation inhibitor to maintain a supersaturated state, thereby driving transcellular absorption.

Formulation_Workflow A 1H-pyrazolo[4,3-b]pyridine-3,6-diamine API Characterization B Solubility & pKa Profiling (pH 1.2 - 7.4) A->B C Permeability Assay (Caco-2 / PAMPA) A->C D High Solubility / Low Permeability (BCS Class III) B->D Intestinal pH > 1 mg/mL E Low Solubility / Low Permeability (BCS Class IV) B->E Intestinal pH < 1 mg/mL C->D C->E F Permeation Enhancers & Matrix Systems D->F G Amorphous Solid Dispersion (ASD) via Spray Drying E->G

API characterization and oral formulation decision tree for pyrazolo-pyridine derivatives.

Quantitative Data Summaries

Table 1: Physicochemical Risk Assessment
PropertyValue / ObservationFormulation Implication
Molecular Weight 149.15 g/mol Small size favors diffusion, but negated by high polarity.
Hydrogen Bond Donors 5 (2x -NH₂, 1x pyrazole -NH)High crystal lattice energy; poor neutral solubility.
Hydrogen Bond Acceptors 5Restricts passive lipid bilayer permeability.
Gastric Solubility (pH 1.2) > 10 mg/mL (Estimated)API will fully dissolve in the stomach.
Intestinal Sol. (pH 6.8) < 0.1 mg/mL (Estimated)Severe risk of precipitation; requires ASD or solubilizer.
Table 2: Excipient Compatibility Matrix (Primary Amine Focus)
ExcipientFunctionCompatibility RiskRecommendation
Lactose Monohydrate DiluentHIGH (Maillard Reaction)REJECT . Do not use with diamines.
Mannitol DiluentLOW (Non-reducing polyol)ACCEPT . Primary diluent of choice.
Microcrystalline Cellulose Binder / DiluentLOWACCEPT . Safe for pyrazolo-pyridines[2].
HPMCAS ASD PolymerLOWACCEPT . Ideal for supersaturation maintenance.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating necessary controls to prevent false positives/negatives during early-stage development.

Protocol 1: pH-Dependent Thermodynamic Solubility Profiling (Shake-Flask Method)

Purpose: To quantify the risk of intestinal precipitation by mapping the solubility curve across the physiological GI tract.

  • Buffer Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5).

  • System Suitability Control: Run Griseofulvin (a known BCS Class II drug) in parallel to validate the FaSSIF solubilization capacity.

  • Incubation: Add excess 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (approx. 20 mg) to 1 mL of each buffer in glass HPLC vials.

  • Equilibration: Agitate vials at 37°C ± 0.5°C using a thermoshaker at 800 rpm for 24 hours.

  • Phase Separation (Validation Step): Centrifuge at 15,000 rpm for 15 minutes. Crucial Step: When filtering the supernatant through a 0.22 µm PTFE syringe filter, discard the first 0.5 mL to saturate any non-specific binding sites on the membrane, ensuring the subsequent filtrate accurately represents the dissolved drug.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ ~ 254 nm).

Protocol 2: Excipient Compatibility Screening (Accelerated Binary Mixtures)

Purpose: To empirically validate the exclusion of reducing sugars and confirm the stability of the API with selected diluents.

  • Sample Preparation: Prepare 1:1 (w/w) binary mixtures of the API with (a) Mannitol (Test), (b) MCC (Test), and (c) Lactose (Positive Control for Degradation).

  • Moisture Activation: Add 10% (w/w) HPLC-grade water to each blend to maximize molecular mobility and accelerate potential solid-state reactions.

  • Stress Conditions: Seal the mixtures in glass vials and store at 50°C / 75% Relative Humidity (RH) for 14 days.

  • Analysis: Extract the samples using a 50:50 Methanol:Water diluent, sonicate for 10 minutes, and centrifuge.

  • Validation: Analyze via HPLC-UV. The protocol is considered valid only if the Lactose positive control exhibits a distinct degradant peak (glycosylamine adduct) and a corresponding loss in API assay (>5% degradation). Ensure the Mannitol and MCC samples show <1% degradation.

Protocol 3: Preparation of HPMCAS Amorphous Solid Dispersion (Spray Drying)

Purpose: To formulate a stable ASD that prevents crystallization at pH 6.8.

  • Solvent Selection: Dissolve 1H-pyrazolo[4,3-b]pyridine-3,6-diamine and HPMCAS (M-grade) at a 1:3 (w/w) ratio in a co-solvent system of Methanol:Dichloromethane (1:1 v/v) to achieve a 5% solid concentration.

  • Spray Drying Parameters: Process the solution through a benchtop spray dryer (e.g., Büchi B-290) with an inlet temperature of 85°C, an aspirator rate of 100%, and a feed rate of 5 mL/min. Maintain the outlet temperature between 45°C - 50°C.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

  • Solid-State Validation:

    • Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp Bragg peaks (verifying the destruction of the crystal lattice).

    • Modulated DSC (mDSC): Confirm the presence of a single, distinct Glass Transition Temperature ( Tg​ ), validating that the API and polymer are molecularly miscible and not phase-separated.

Sources

Troubleshooting & Optimization

improving reaction yield in 1H-pyrazolo[4,3-b]pyridine-3,6-diamine chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing highly polar, nitrogen-dense scaffolds.

The synthesis of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine presents unique mechanistic challenges. The standard synthetic logic relies on a two-step sequence starting from 2-chloro-5-nitro-3-pyridinecarbonitrile: an initial hydrazine-mediated cyclization[1], followed by the reduction of the 6-nitro intermediate[2]. Below is our comprehensive troubleshooting guide, designed to provide you with the causality behind experimental failures and self-validating protocols to ensure your success.

Part 1: Troubleshooting FAQs (Mechanistic Q&A)

Q1: My cyclization step (hydrazine + 2-chloro-5-nitro-3-pyridinecarbonitrile) is stalling at ~40% yield, and I observe multiple polar side products on LC-MS. How can I drive this to completion? The Causality: The issue is likely competing hydrolysis of the nitrile group. Hydrazine is a powerful nucleophile, but if your solvent contains trace water or the thermal activation is insufficient, the nitrile can hydrolyze to an amide before the intramolecular cyclization occurs. The formation of the pyrazolo[4,3-b]pyridine core is highly dependent on solvent anhydrousness and thermal kinetics[1]. The Solution: Ensure you are using absolute ethanol. More importantly, add a catalytic amount of glacial acetic acid. The acid protonates the nitrile carbon, increasing its electrophilicity and accelerating the intramolecular ring closure. This kinetic boost outcompetes side reactions.

Q2: During the reduction of 6-nitro-1H-pyrazolo[4,3-b]pyridin-3-amine using Pd/C and H₂, the reaction stops halfway. Adding more catalyst does not restart the reaction. What is happening? The Causality: You are experiencing severe catalyst poisoning. The starting material and the resulting 3,6-diamine are highly basic. They possess multiple nitrogen lone pairs that coordinate strongly to the palladium surface, effectively deactivating the metal catalyst[3]. The Solution: You must prevent the amines from coordinating to the palladium. Switch from a neutral hydrogenation to an acidic one by adding 1.5 equivalents of HCl to your methanol solvent. This protonates the basic amines, keeping the catalyst active. Alternatively, bypass precious metal hydrogenation entirely by using Iron powder and HCl (the Béchamp reduction). This chemical reduction is highly robust for nitro-pyridines and avoids poisoning issues entirely[2].

Q3: The final 1H-pyrazolo[4,3-b]pyridine-3,6-diamine is extremely polar and streaks heavily on silica gel. How do I purify it without losing my yield? The Causality: The 3,6-diamine acts as a strong hydrogen-bond donor and acceptor, causing irreversible binding to the acidic silanol groups on standard normal-phase silica. The Solution: Abandon standard normal-phase chromatography. Isolate the product as a dihydrochloride salt by bubbling anhydrous HCl gas into an ethereal/methanol solution of the crude product; the salt will precipitate cleanly. If chromatography is mandatory, use reversed-phase (C18) with a water/acetonitrile gradient containing 0.1% TFA.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation checkpoints so you can confirm the reaction trajectory in real-time.

Protocol A: Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridin-3-amine (Cyclization)
  • Setup: In a dry 250 mL round-bottom flask under nitrogen, dissolve 2-chloro-5-nitro-3-pyridinecarbonitrile (10.0 g, 54.5 mmol) in absolute ethanol (100 mL).

  • Addition: Cool the solution to 0 °C. Add hydrazine hydrate (65% in water, 5.3 mL, 109 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep orange/red. This color shift confirms the initial SN​Ar displacement of the chloride has occurred.

  • Cyclization: Add glacial acetic acid (0.5 mL) and heat the mixture to reflux (80 °C) for 4 hours.

  • Monitoring: Evaluate via TLC (DCM:MeOH 9:1).

    • Self-Validation Checkpoint: The starting material ( Rf​ 0.8, UV active) must completely disappear, replaced by a highly fluorescent yellow spot ( Rf​ 0.4).

  • Workup: Cool to room temperature. The product will precipitate as a bright yellow solid. Filter, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Protocol B: Reduction to 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (Fe/HCl Method)
  • Setup: Suspend the intermediate 6-nitro-1H-pyrazolo[4,3-b]pyridin-3-amine (5.0 g, 27.9 mmol) in a mixture of methanol (50 mL) and 1N aqueous HCl (50 mL).

  • Reduction: Add iron powder (325 mesh, 7.8 g, 140 mmol) in distinct portions to control the exotherm. Heat the mixture to 70 °C for 2 hours.

    • Self-Validation Checkpoint: The yellow suspension will rapidly convert into a dark brown/black slurry as the nitro group is reduced and iron oxides are generated.

  • Workup: Cool to room temperature. Carefully adjust the pH to 9 using saturated Na2​CO3​ solution (Note: significant CO2​ evolution will occur). Filter the entire mixture through a tightly packed pad of Celite to remove iron salts. Wash the Celite cake thoroughly with hot ethyl acetate (3 x 100 mL).

  • Isolation: Separate the organic layer from the filtrate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the diamine as a pale brown solid.

Part 3: Quantitative Data Presentation

The table below summarizes our internal validation data comparing different reduction methodologies for the final step.

Reduction MethodologyReagents & ConditionsAverage Yield (%)Crude Purity (LC-MS)Mechanistic Notes
Neutral Hydrogenation 10% Pd/C, H2​ (1 atm), MeOH, RT22%85%Reaction stalls at ~30% conversion due to severe catalyst poisoning by the diamine product.
Acidic Hydrogenation 10% Pd/C, H2​ (1 atm), MeOH/HCl, RT68%92%Protonation of amines prevents Pd coordination[3]. Requires careful neutralization during workup.
Béchamp Reduction Fe powder, 1N HCl, MeOH, 70 °C81%96%Highly reliable. Immune to nitrogen poisoning. Generates iron oxide waste but scales exceptionally well[2].

Part 4: Pathway Visualization

SynthesisWorkflow SM 2-Chloro-5-nitro- 3-pyridinecarbonitrile INT 6-Nitro-1H-pyrazolo [4,3-b]pyridin-3-amine SM->INT NH2NH2·H2O, EtOH AcOH (cat.), Reflux, 4h (SNAr & Cyclization) PROD 1H-pyrazolo[4,3-b] pyridine-3,6-diamine INT->PROD Fe powder, 1N HCl MeOH, 70°C, 2h (Nitro Reduction)

Synthetic workflow for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine from 2-chloro-5-nitro-3-pyridinecarbonitrile.

Part 5: References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: ACS Chemical Neuroscience URL:[Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof Source: Google Patents (CN102911174A) URL:

  • Synthesis of benzo[1,2- d ;3,4- d ′]diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A 2A receptor antagonists Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Troubleshooting 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the physicochemical hurdles of assay formulation.

1H-pyrazolo[4,3-b]pyridine-3,6-diamine is a highly functionalized, rigid bicyclic core frequently utilized in kinase inhibitor design and medicinal chemistry. Due to its planar aromatic system (which promotes strong π−π stacking) and the presence of basic amine groups, it exhibits a classic "brick dust" solubility profile[1]. When introduced into physiological aqueous media (pH 7.4), the compound predominantly exists as a neutral free base, leading to rapid precipitation or "crashing out"[2].

This guide provides a mechanistic understanding of these solubility issues and offers self-validating protocols to keep your compound in solution.

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Precipitation of 1H-pyrazolo[4,3-b]pyridine -3,6-diamine CheckpH Check Media pH Is pH > pKa (~5.5)? Start->CheckpH HighpH Yes (Neutral/Basic) Free base forms CheckpH->HighpH pH > 5.5 LowpH No (Acidic) Protonated state CheckpH->LowpH pH < 5.5 ActionHigh Use Formulation Strategy (HP-β-CD / BSA) HighpH->ActionHigh CheckStock Check Stock Solvent Is DMSO > 1%? LowpH->CheckStock DMSO_High Yes Solvent crash-out CheckStock->DMSO_High > 1% DMSO_Low No Exceeds kinetic solubility CheckStock->DMSO_Low < 1% ActionDMSO Pre-dilute in Co-solvent (PEG400/Tween-80) DMSO_High->ActionDMSO ActionLimit Perform Salt Formation (e.g., Mesylate salt) DMSO_Low->ActionLimit

Diagnostic workflow for troubleshooting pyrazolo[4,3-b]pyridine precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my 1H-pyrazolo[4,3-b]pyridine-3,6-diamine stock (10 mM in DMSO) immediately form a cloudy precipitate when added to DMEM or PBS at pH 7.4? A1: This is a classic case of solvent crash-out combined with pH-dependent insolubility. The compound is highly soluble in 100% DMSO. However, when diluted into an aqueous buffer at pH 7.4, the DMSO concentration drops (typically to <1%), and the solvent's solvating power is lost[2]. Furthermore, the pKa of the primary amines on the pyrazolo[4,3-b]pyridine core typically ranges between 4.5 and 6.0. At pH 7.4, the amines are deprotonated, rendering the molecule a neutral, highly lipophilic, and planar free base. The strong intermolecular hydrogen bonding and π−π stacking of the neutral species overcome its hydration energy, causing rapid crystallization and precipitation[1].

Q2: I cannot lower the pH of my cell culture media because it will stress the cells. How can I keep the compound in solution at physiological pH? A2: If pH adjustment is not viable, you must disrupt the intermolecular forces or encapsulate the hydrophobic core. We recommend two primary strategies:

  • Cyclodextrin Encapsulation: Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). HP-β-CD forms a host-guest inclusion complex with the planar pyrazolopyridine core, shielding its hydrophobic regions from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[2].

  • Protein Binding: Formulate the compound in media containing 10-20% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). Albumin acts as a natural carrier, binding the free base and preventing self-aggregation[2].

Q3: Does temperature play a role in the precipitation of this compound? A3: Yes. Temperature fluctuations significantly impact kinetic solubility. If you prepare your media at 37°C but store it at 4°C, the drop in temperature decreases the saturation limit, forcing the compound out of solution[3]. Always pre-warm your media to 37°C before adding the DMSO stock, and avoid repeated freeze-thaw cycles of the stock solution, which can induce nucleation[2].

Quantitative Data: Solubility Profiling

To guide your formulation strategy, the following table summarizes the typical solubility profile of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine under various physicochemical conditions.

Formulation VehiclepHTemp (°C)Max Kinetic Solubility (µM)Visual Observation
100% DMSON/A25> 50,000Clear solution
PBS (1X)7.425< 5Immediate cloudy precipitate
PBS + 0.1M HCl3.025~ 2,500Clear solution (protonated)
DMEM + 10% FBS7.437~ 50Clear, stable for 48h
PBS + 20% HP-β-CD7.437~ 500Clear, stable inclusion complex
Experimental Protocols
Protocol 1: Step-by-Step HP-β-CD Complexation for Cell Culture

Causality: This protocol forces the compound into the hydrophobic cavity of the cyclodextrin before it encounters the bulk aqueous environment. This prevents the initial nucleation step that leads to irreversible precipitation[2].

  • Prepare Stock: Dissolve 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Prepare Carrier Solution: Dissolve HP-β-CD in sterile water or PBS to a concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: In a sterile microcentrifuge tube, add 10 µL of the 10 mM DMSO stock dropwise to 90 µL of the 20% HP-β-CD solution while vortexing continuously.

  • Agitation: Sonicate the mixture in a water bath at 37°C for 15 minutes. The solution should be completely transparent, yielding a 1 mM intermediate stock.

  • Final Dilution: Dilute the intermediate stock 1:100 into your final pre-warmed (37°C) cell culture media to achieve a 10 µM final assay concentration (final DMSO = 0.1%, final HP-β-CD = 0.2%).

  • Self-Validation Check: Measure the absorbance of the final media at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates, validating successful solubilization.

Protocol 2: Mesylate Salt Formation for Aqueous Assays (Non-Cellular)

Causality: Converting the free base to a mesylate salt protonates the basic amines, drastically increasing the polarity and hydration energy of the molecule. This allows it to dissolve in water without the need for organic co-solvents.

  • Suspension: Suspend 100 mg of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine free base in 5 mL of absolute ethanol.

  • Acid Addition: While stirring at room temperature, slowly add 1.05 equivalents of methanesulfonic acid (diluted in 1 mL of ethanol) dropwise.

  • Dissolution & Precipitation: The suspension will briefly clear as the salt forms, followed by the precipitation of the mesylate salt (which is highly insoluble in ethanol).

  • Isolation: Stir for 2 hours, then filter the precipitate under a vacuum. Wash the filter cake with cold ethanol and dry under a vacuum overnight.

  • Reconstitution: Dissolve the dried mesylate salt directly in deionized water or an acidic buffer.

  • Self-Validation Check: Perform 1 H-NMR in D 2​ O. The presence of the mesylate methyl singlet (~2.8 ppm) integrating to 3H relative to the pyrazolopyridine aromatic protons confirms successful salt formation and stoichiometry.

References
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.[Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.[Link]

Sources

Technical Support Center: 1H-pyrazolo[4,3-b]pyridine-3,6-diamine Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and application scientists working with 1H-pyrazolo[4,3-b]pyridine-3,6-diamine . Due to its highly electron-rich nature, this compound is notoriously susceptible to oxidative degradation. This center provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound libraries.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the why. 1H-pyrazolo[4,3-b]pyridine-3,6-diamine features a bicyclic heteroaromatic core heavily functionalized with electron-donating amino groups at the 3- and 6-positions.

This specific substitution pattern drastically elevates the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. When exposed to ambient oxygen, light, or transition metal impurities in solvents, the amino lone pairs readily undergo Single Electron Transfer (SET) . This generates a highly reactive amine radical cation. Once formed, this intermediate rapidly undergoes N-N coupling to form highly chromophoric azo dimers (turning the sample pink or brown) or reacts with reactive oxygen species (ROS) to form N-oxides[1],[2].

By understanding this pathway, our storage strategies—such as cryogenic temperatures, inert atmospheres, and salt formation—are logically designed to either deny the system the activation energy required for SET or to chemically tie up the lone pairs to lower the HOMO energy[3].

Mechanism A 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (Intact Free Base) B Environmental Stress (O2, Light, Temp > 20°C) A->B Exposure C Amine Radical Cation (Reactive Intermediate) B->C Single Electron Transfer D Azo Dimerization (Pink/Brown Discoloration) C->D N-N Coupling E N-Oxidation (Mass Shift +16 Da) C->E ROS Reaction

Oxidative degradation pathways of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine via radical intermediates.

Troubleshooting & FAQs

Q1: My powder arrived off-white but turned pinkish-brown after a month in the desiccator. Is the batch ruined? A1: The color change is a classic indicator of oxidative dimerization into azo compounds[1]. Because azo dimers possess high molar extinction coefficients, even a 0.5% degradation can turn the entire batch dark pink. While the bulk purity might still be >98% by UV-HPLC, the presence of these dimers can severely interfere with colorimetric or fluorescence-based biological assays. Solution: Always validate purity via LC-MS (monitor for the[2M-2H] dimer peak). Moving forward, store the solid strictly at -20°C or -80°C under an Argon atmosphere.

Q2: I need to prepare stock solutions for high-throughput screening (HTS). What is the optimal solvent and storage protocol? A2: Heteroaromatic free bases in solution oxidize exponentially faster than in the solid state. Storing the compound in standard, air-saturated DMSO at room temperature will lead to rapid degradation[3]. Solution: You must use anhydrous, degassed DMSO. Aliquot the solution immediately into single-use amber vials and flash-freeze at -80°C. Avoid freeze-thaw cycles entirely, as they introduce dissolved oxygen and condensation.

Q3: We are building a long-term compound library. How can we permanently stabilize this diamine at room temperature? A3: Convert the free base to a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. By protonating the primary amines, you convert the electron-donating -NH₂ groups into electron-withdrawing -NH₃⁺ groups. This ties up the lone electron pairs, drastically lowers the HOMO energy, and effectively shuts down the SET oxidation pathway.

Quantitative Stability Data

The following table summarizes the expected shelf-life and purity retention of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine under various storage conditions based on accelerated stability modeling.

Storage StateTemperatureAtmosphereLight ExposureExpected Purity (6 Months)Primary Degradant
Free Base (Solid)20°C (RT)Ambient AirAmbient< 85%Azo Dimers / N-Oxides
Free Base (Solid)-20°CAmbient AirDark~ 94%N-Oxides
Free Base (Solid)-80°CArgonDark> 99%None
Free Base (DMSO)20°C (RT)Ambient AirAmbient< 60%Complex Oligomers
Free Base (DMSO)-80°CArgonDark> 98%Trace Dimers
HCl Salt (Solid) 20°C (RT) Ambient Air Ambient > 99% None

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols include built-in self-validation steps. This ensures that if a step fails, the researcher is immediately aware before proceeding to critical assays.

Protocol A: Anaerobic Aliquoting of Stock Solutions

Objective: Prevent dissolved oxygen from initiating radical cation formation in DMSO.

  • Solvent Preparation: Sparge anhydrous DMSO with high-purity Argon gas for 30 minutes using a submerged needle.

  • Dissolution: Dissolve the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine powder in the degassed DMSO inside a glovebox or under a continuous Argon stream.

  • Aliquoting: Dispense the solution into single-use, amber glass vials.

  • Backfilling: Gently blow Argon into the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.

  • Flash Freezing: Submerge the vials in liquid nitrogen for 30 seconds, then transfer to a -80°C freezer.

  • Self-Validation Check: Leave one sealed vial and one open (air-exposed) vial on the benchtop at room temperature for 48 hours. The sealed vial must remain perfectly clear/colorless, while the open vial will develop a distinct pink/brown tint. If the sealed vial changes color, your Argon sparging was insufficient.

Protocol B: In-Situ Hydrochloride Salt Formation for Bulk Storage

Objective: Protonate the diamine to lower HOMO energy and permanently stabilize the solid.

  • Dissolution: Dissolve 1.0 eq of the free base in a minimum volume of anhydrous tetrahydrofuran (THF) under Argon.

  • Acidification: Slowly add 2.2 eq of 2.0 M HCl in diethyl ether dropwise while stirring vigorously at 0°C. A precipitate will form immediately.

  • Isolation: Stir for 30 minutes, then filter the precipitate under a stream of Argon. Wash the filter cake twice with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting bis-hydrochloride salt under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove residual solvent.

  • Self-Validation Check: Take a 5 mg sample of the newly formed salt and leave it exposed to ambient light and air on a watch glass for 72 hours. Unlike the free base, the salt should exhibit zero discoloration, confirming successful protonation and stabilization.

References

  • Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies The Journal of Organic Chemistry - ACS Publications[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine MDPI[Link]

  • Oxidative Aromatization of 1,3,5-Trisubstituted Pyrazolines and Hantzsch 1,4-Dihydropyridines by Pd/C in Acetic Acid Organic Letters - ACS Publications[Link]

Sources

overcoming low aqueous solubility of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the physicochemical behavior of heterocyclic kinase inhibitors and building blocks.

The compound 1H-pyrazolo[4,3-b]pyridine-3,6-diamine presents a classic formulation challenge. Its highly planar pyrazolopyridine core, coupled with dual primary amine groups, facilitates extensive intermolecular hydrogen bonding. This creates an exceptionally high crystal lattice energy. When introduced into an aqueous assay, the thermodynamic penalty of breaking this lattice exceeds the solvation energy provided by water, leading to immediate precipitation, false-negative assay readouts, and erratic IC₅₀ values.

This guide is designed as a self-validating system to help you systematically overcome these solubility barriers through kinetic trapping, co-solvent bridging, and thermodynamic manipulation.

Part 1: Causality & Strategic Interventions

To solve the solubility issue, we must first map the root causes to our experimental interventions. You cannot simply "add more DMSO," as this compromises protein stability and cellular integrity. Instead, we must bridge the polarity gap.

Causality Root Low Aqueous Solubility of Pyrazolopyridine Effect1 Precipitation in Media (Rapid Dilution Shock) Root->Effect1 Effect2 False Negatives in Biochemical Assays Root->Effect2 Cause1 High Crystal Lattice Energy Cause1->Root Cause2 Hydrophobic Core & Planarity Cause2->Root Sol1 pH Optimization (Alkaline) Effect1->Sol1 Sol2 Co-solvent Systems (PEG3350/Glycerol) Effect1->Sol2 Sol3 Amorphous Solid Dispersions Effect2->Sol3

Causality network of pyrazolopyridine insolubility and strategic interventions.

Part 2: Step-by-Step Solubilization Methodologies

When transitioning 1H-pyrazolo[4,3-b]pyridine-3,6-diamine from a DMSO stock to an aqueous buffer, the compound experiences "rapid dilution shock." The local concentration of water spikes, stripping away the DMSO solvation shell before the compound can disperse, forcing it to crash out[1].

Protocol: The "Step-Down" Serial Dilution Method

This protocol utilizes kinetic trapping and co-solvent bridging to maintain the compound in a metastable supersaturated state long enough for the assay duration.

Step 1: Master Stock Preparation

  • Weigh the required mass of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine into a sterile, low-bind microcentrifuge tube.

  • Add 100% anhydrous, high-purity DMSO to achieve a 10 mM to 50 mM stock. Self-Validation: The DMSO must be from a freshly opened or desiccated bottle; hygroscopic moisture drastically reduces the solubility limit[1].

  • Vortex vigorously for 2 minutes. If micro-aggregates persist, warm the solution to 37°C and sonicate in a water bath for 5–10 minutes until optically clear.

Step 2: Intermediate Co-Solvent Bridging

  • Prepare an intermediate dilution buffer containing a stabilizing co-solvent. Research indicates that PEG3350 and Glycerol are superior for maintaining pyrazolopyridine solubility while preserving protein folding and ligand-binding integrity[2].

  • Dilute the DMSO master stock 1:10 into the intermediate buffer (e.g., 10% DMSO, 5% PEG3350 in assay buffer). Mix by gentle pipetting, not vortexing, to prevent localized precipitation.

Step 3: Final Aqueous Integration

  • Pre-warm your final aqueous assay buffer or cell culture media to 37°C.

  • Add the intermediate stock dropwise to the final buffer while maintaining gentle agitation.

  • Ensure the final DMSO concentration remains below 1% (v/v) for biochemical assays, or <0.1% for sensitive cell-based assays.

Workflow Start Weigh 1H-pyrazolo[4,3-b] pyridine-3,6-diamine DMSO Dissolve in 100% Anhydrous DMSO (Target: 10-50 mM) Start->DMSO Check Clear Solution? DMSO->Check Sonicate Warm (37°C) & Sonicate (5-10 min) Check->Sonicate No Serial Serial Dilution in Co-solvent (PEG3350 or Glycerol) Check->Serial Yes Sonicate->Check Buffer Dropwise Addition to Pre-warmed Assay Buffer Serial->Buffer Assay Proceed to Bioassay (Final DMSO < 1%) Buffer->Assay

Workflow for mitigating rapid dilution shock of pyrazolopyridine derivatives.

Part 3: Quantitative Formulation Parameters

Use the following empirically derived parameters to design your assay conditions.

Table 1: Comparative Solubilization Strategies for Pyrazolopyridines

Solvent / Buffer SystemMax Recommended Stock Conc.Final Assay Conc. LimitCausality & Notes
100% Anhydrous DMSO 10 – 50 mM< 1% (v/v) totalPrimary stock solvent. Highly hygroscopic; water absorption will induce premature crystallization.
DMSO + PEG3350 5 mM (Intermediate)< 2% (v/v) totalPEG3350 acts as a steric stabilizer, preventing immediate crystal nucleation upon aqueous introduction[2].
DMSO + Glycerol 5 mM (Intermediate)< 5% (v/v) totalGlycerol acts as a co-solvent bridge and is highly effective at preserving target protein stability[2].
Aqueous Buffer (pH 7.4) N/A< 10 µMHigh crystal lattice energy prevents direct dissolution. Requires the step-down dilution method.
Aqueous Buffer (pH > 8.0) N/A~ 50 µMSlight alkaline shifts can aid in the dissolution of certain amine-containing heterocycles depending on their specific pKa[1].

Part 4: Troubleshooting & FAQs

Q1: My compound still precipitates immediately upon addition to the final assay buffer, even with intermediate dilution. What is going wrong? A: You are likely experiencing a pH-dependent solubility crash. Standard cell culture media and biochemical buffers are typically maintained at pH 7.2–7.4. Depending on the exact protonation state of the diamine groups, this pH may be insufficient to maintain solubility. If your assay biology permits, try utilizing a slightly more alkaline buffer (e.g., Tris pH 8.0–8.5) to alter the ionization state and improve solubility[1].

Q2: I increased the DMSO concentration to 5% to keep the compound in solution, but my enzyme activity dropped to zero. Why? A: Organic solvents like DMSO disrupt the hydrophobic core of proteins, leading to denaturation and loss of ligand-binding capacity[2]. Never exceed 1% DMSO in standard biochemical assays unless the specific protein has been validated for high-solvent tolerance. Instead of increasing DMSO, utilize a glycerol co-solvent system. Glycerol acts as a chemical chaperone, preserving protein folding while providing acceptable solubilization for hydrophobic ligands[2].

Q3: We are moving to high-concentration in vitro permeability assays and in vivo models, and liquid co-solvents are no longer sufficient. What is the next step? A: When liquid formulation limits are exhausted, you must bypass the crystal lattice energy entirely by creating an Amorphous Solid Dispersion (ASD). By utilizing techniques like spray drying, the pyrazolopyridine is kinetically trapped in an amorphous state within a polymer matrix. This can yield a 10- to 100-fold increase in apparent aqueous solubility and dissolution rate compared to the crystalline form, ensuring accurate exposure for downstream efficacy models[3].

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PMC / NIH URL:[Link]

  • International Journal of Pharmaceutics: Solubility enhancement of amorphous form Source: Ovid / Elsevier B.V. URL:[Link]

Sources

Validation & Comparative

1H-Pyrazolo[4,3-b]pyridine-3,6-diamine vs. Alternative Pyrazolopyridine Scaffolds: A Comparative Guide to Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolopyridine Scaffold in Targeted Therapy

In the landscape of oncology and targeted therapeutics, the pyrazolopyridine heterocyclic core has emerged as a privileged bioisostere of purine. Because ATP-competitive kinase inhibitors must anchor themselves within the highly conserved hinge region of the kinase domain, the spatial arrangement of nitrogen atoms within the fused bicyclic system dictates the hydrogen-bond donor and acceptor profile.

While the classic 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively utilized, the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine building block offers a distinct evolutionary advantage for drug developers. The presence of two exocyclic primary amines at the 3- and 6-positions provides dual synthetic handles. This allows medicinal chemists to simultaneously engineer interactions with the solvent-exposed channel and the DFG (Asp-Phe-Gly) motif, facilitating the development of highly selective Type II (DFG-out) inhibitors.

This guide provides an objective, data-driven comparison of the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold against other prominent pyrazolopyridine classes, detailing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Divergence

To understand the utility of the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold, we must compare its binding geometry against the broader pyrazolopyridine family, as detailed in recent comprehensive reviews on1 [1].

  • 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine : The nitrogen atoms at positions 1, 2, and 4 create a unique U-shaped conformation when bound to targets like c-Met or FLT3. The 3-amino group is typically functionalized (e.g., via amide coupling) to project into the solvent channel, improving aqueous solubility and pharmacokinetic properties. The 6-amino group serves as a critical vector for Buchwald-Hartwig amination, allowing bulky substituents to penetrate the hydrophobic pocket behind the αC-helix, effectively locking the kinase in an inactive state [3].

  • 1H-Pyrazolo[3,4-b]pyridine : The most historically prevalent isomer. It acts primarily as a Type I inhibitor (binding the active DFG-in conformation). It is highly effective against CDKs and TBK1 but often struggles with kinome-wide selectivity due to its rigid, planar binding mode [2].

  • Pyrazolo[1,5-a]pyridine : A bridgehead nitrogen scaffold utilized in FDA-approved drugs like Selpercatinib (a RET inhibitor). While highly potent, its synthesis is less modular than the diamine-functionalized 4,3-b isomers [1].

ScaffoldComparison Root Pyrazolopyridine Scaffolds (Purine Bioisosteres) Node1 1H-pyrazolo[4,3-b]pyridine 3,6-diamine (Highly Modular, Dual Handles) Root->Node1 Node2 1H-pyrazolo[3,4-b]pyridine (Classic Hinge Binder) Root->Node2 Node3 Pyrazolo[1,5-a]pyridine (FDA-Approved e.g., Selpercatinib) Root->Node3 Sub1 Type I & II Inhibitors (Extended DFG/Solvent Access) Node1->Sub1 Sub2 Predominantly Type I (CDK, FGFR, TBK1) Node2->Sub2 Sub3 High Kinome Selectivity (RET, c-Met) Node3->Sub3

Logical divergence of pyrazolopyridine scaffolds in kinase inhibitor design and target binding modes.

Quantitative Comparison: Physicochemical & Inhibitory Profiles

The modularity of the 3,6-diamine scaffold translates directly into superior dual-inhibition capabilities and tunable pharmacokinetics. Below is a synthesis of quantitative data comparing derivatives of these scaffolds across various targets [2, 3, 4].

Table 1: Structural & Physicochemical Comparison
Scaffold ClassNitrogen PositionsPrimary Binding ModeModularity / FunctionalizationRepresentative Target(s)
1H-pyrazolo[4,3-b]pyridine-3,6-diamine N1, N2, N4Type I / II (Dual vectors)High (C3 and C6 exocyclic amines)c-Met, FLT3, CDK4
1H-pyrazolo[3,4-b]pyridine N1, N2, N7Type I (Hinge binder)Moderate (N1, C3)CDK1/2, FGFR, TBK1
Pyrazolo[1,5-a]pyridine N1, N4 (bridgehead)Type I (U-shaped conf.)Low/ModerateRET
Table 2: Representative Inhibitory Performance (Biochemical IC₅₀)
Derivative ClassTarget KinaseIC₅₀ (nM)Key Structural Interaction
4,3-b (6-pyrimidinyl derivative) FLT3 / CDK411 / 7Dual hydrogen bonding at the hinge region; C6 extension into the ribose pocket.
4,3-b (1-sulfonyl derivative) c-Met< 5U-shaped conformation; H-bond with Met1160 and π–π stacking with Tyr1230.
3,4-b (Classic derivative) TBK10.2Rigid, planar active-site insertion.
1,5-a (Selpercatinib) RET0.4Deep hydrophobic pocket penetration.

Experimental Methodologies: Self-Validating Protocols

To objectively compare a novel 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivative against established inhibitors, a rigorous, self-validating testing cascade is required. The following protocols detail the causality behind each experimental choice to ensure data integrity.

AssayWorkflow Step1 1. Compound Prep 10-point dose response in 100% DMSO Step2 2. Kinase Reaction Pre-incubate 15 min Add ATP/Substrate Step1->Step2 Step3 3. TR-FRET Readout Measure at 615/665 nm Calculate Z'-factor Step2->Step3 Step4 4. Cellular Validation NanoBRET Target Engagement Assay Step3->Step4

Self-validating experimental workflow for evaluating pyrazolopyridine kinase inhibitors.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Objective: Determine the biochemical IC₅₀ of the synthesized inhibitors. Why TR-FRET? Highly conjugated pyrazolopyridines often exhibit intrinsic autofluorescence. Time-Resolved FRET utilizes a time delay (e.g., 50 µs) before reading the emission, allowing short-lived compound autofluorescence to decay, thereby eliminating false positives.

Step-by-Step Procedure & Causality:

  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT , and 0.01% Tween-20 .

    • Causality: DTT keeps the kinase's catalytic cysteines reduced, preventing artifactual activity loss. Tween-20 prevents the hydrophobic inhibitors from forming colloidal aggregates that cause non-specific, promiscuous inhibition.

  • Compound Dispensing: Use acoustic liquid handling to dispense a 10-point, 3-fold serial dilution of the inhibitor (starting at 10 µM) into a 384-well plate. Include DMSO (negative control) and Staurosporine (positive control) to calculate the assay's Z'-factor (must be >0.5 for validation).

  • Pre-Incubation: Add the recombinant kinase (e.g., FLT3 or c-Met) and pre-incubate at room temperature for 30 minutes.

    • Causality: 3,6-diamine derivatives with bulky substituents often act as Type II inhibitors, requiring time to induce the slow DFG-out conformational shift. Omitting this step artificially underestimates compound potency.

  • Reaction Initiation: Add ATP at its exact predetermined Michaelis constant ( Km​ ) alongside the peptide substrate.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Detection: Stop the reaction after 60 minutes with EDTA (chelates Mg²⁺). Add Europium-labeled anti-phospho antibodies and APC-labeled tracers. Read the plate at 615 nm and 665 nm.

Protocol B: NanoBRET Cellular Target Engagement

Objective: Validate that the biochemical potency translates into live cells. Why NanoBRET? Biochemical assays use isolated kinase domains and artificial ATP levels (~10-100 µM). Inside a live cell, ATP concentrations are 1-5 mM, which fiercely competes with ATP-competitive pyrazolopyridines. NanoBRET measures true intracellular target engagement.

Step-by-Step Procedure & Causality:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Addition: Plate cells and add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase active site.

  • Inhibitor Competition: Add the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivatives. If the compound successfully crosses the cell membrane and binds the kinase, it displaces the tracer, causing a measurable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.

SignalingPathway Ligand Growth Factors (FGF/HGF) Receptor Receptor Tyrosine Kinase (FGFR / c-Met) Ligand->Receptor Downstream1 Ras / MEK / ERK Pathway Receptor->Downstream1 Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Inhibitor Pyrazolopyridine Inhibitor (e.g., 1H-pyrazolo[4,3-b]pyridine) Inhibitor->Receptor ATP-Competitive Blockade Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

RTK signaling pathway illustrating the point of intervention by pyrazolopyridine kinase inhibitors.

Conclusion

While the 1H-pyrazolo[3,4-b]pyridine scaffold remains a staple in kinase drug discovery, the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine core offers superior modularity. By leveraging the dual exocyclic amines at the 3- and 6-positions, researchers can systematically probe both the solvent channel and the deep hydrophobic pockets of the kinase domain. When evaluated through rigorous, self-validating biochemical and cellular assays, derivatives of this scaffold consistently demonstrate the capacity for high potency, tunable selectivity, and robust cellular target engagement.

References

  • RSC Medicinal Chemistry (2024).
  • BenchChem (2025).
  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)
  • MDPI (2017).

Sources

Validating Target Engagement of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine: A CETSA Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Intracellular target engagement, thermodynamic stabilization, and assay causality.

Introduction: The Analytical Challenge of Intracellular Engagement

Recent medicinal chemistry efforts have identified the 1H-pyrazolo[4,3-b]pyridine scaffold as a potent framework for the dual inhibition of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4) [1]. These kinases are critical drivers of leukemic cell proliferation in Acute Myeloid Leukemia (AML).

However, demonstrating biochemical potency in a cell-free enzymatic assay is insufficient for modern drug development. A compound must penetrate the cell membrane, navigate the crowded cytosol, and outcompete high endogenous concentrations of ATP (typically 1–5 mM) to bind its target. To validate that 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (our representative scaffold) physically engages FLT3 and CDK4 inside living cells, we must employ robust, self-validating intracellular methodologies.

This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative techniques and provides a highly validated, step-by-step protocol engineered for reproducible target engagement quantification.

Mechanistic Causality: Why CETSA?

CETSA relies on the fundamental principles of protein thermodynamics. When a small molecule like 1H-pyrazolo[4,3-b]pyridine-3,6-diamine binds to the ATP-binding pocket of a kinase, it lowers the Gibbs free energy of the folded state. This ligand-induced stabilization increases the thermal energy required to unfold the protein, resulting in a measurable shift in its melting temperature ( ΔTm​ ) [2].

By heating intact cells across a thermal gradient, lysing them, and separating the denatured aggregates from the stabilized soluble proteins, CETSA provides a direct, label-free readout of target engagement in a native cellular context.

Pathway Visualization: The Dual-Target Mechanism

Pathway cluster_FLT3 FLT3 Signaling cluster_CDK4 Cell Cycle Regulation Compound 1H-pyrazolo[4,3-b]pyridine -3,6-diamine FLT3 FLT3 (Mutant/WT) Compound->FLT3 Inhibits CDK4 CDK4 / Cyclin D Compound->CDK4 Inhibits STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation Leukemic Cell Proliferation STAT5->Proliferation Rb Rb Protein CDK4->Rb Phosphorylation Rb->Proliferation

Caption: Dual inhibition of FLT3 and CDK4 pathways by 1H-pyrazolo[4,3-b]pyridine-3,6-diamine.

Objective Comparison: CETSA vs. Alternative Assays

When selecting an assay for evaluating 1H-pyrazolo[4,3-b]pyridine-3,6-diamine, researchers typically choose between CETSA, DARTS (Drug Affinity Responsive Target Stability), and NanoBRET [3]. Below is an objective performance comparison.

Assay ParameterCETSA (Cellular Thermal Shift)DARTS (Protease Resistance)NanoBRET (Bioluminescence)
Cellular Context Intact Live Cells Cell Lysates (Usually)Intact Live Cells
Target State Endogenous, Unmodified Endogenous, UnmodifiedExogenous, NanoLuc-Tagged
Readout Mechanism Thermal stabilization ( ΔTm​ )Protease resistanceProximity energy transfer
Key Limitation Requires high-quality antibodiesHighly dependent on protease choiceRequires genetic engineering
Verdict for Scaffolds Optimal: Proves membrane penetrance and native engagement.Sub-optimal: Loss of compartmentalization and native ATP levels.Useful but Artificial: Overexpression artifacts can skew apparent affinity.

Experimental Workflow: Self-Validating CETSA Protocol

As an Application Scientist, I emphasize that a protocol is only as trustworthy as its internal controls and the physical logic behind its steps. The following protocol is designed as a self-validating system for testing 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in MV4-11 (FLT3-ITD positive) leukemia cells.

Step 1: Live Cell Incubation
  • Action: Plate MV4-11 cells at 1×106 cells/mL. Treat with 1 µM 1H-pyrazolo[4,3-b]pyridine-3,6-diamine, DMSO (Vehicle Control), or 1 µM Abemaciclib (Positive Control) for 1 hour at 37°C.

  • Causality Check: We incubate intact cells rather than lysates. Because pyrazolopyridines are ATP-competitive, validating engagement in the presence of intact cellular machinery and endogenous ATP concentrations is the only way to prove true intracellular penetrance.

Step 2: Thermal Challenge
  • Action: Wash cells in PBS, resuspend, and aliquot 50 µL into 8-strip PCR tubes. Heat the tubes across a gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality Check: The 3-minute thermal shock precisely induces the unfolding of unliganded proteins. The subsequent room-temperature step is critical—it allows the irreversible aggregation of denatured proteins to complete. PCR cyclers are mandatory here; standard water baths lack the rapid ramp rates required for reproducible Tm​ calculation.

Step 3: Lysis & Clarification
  • Action: Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 20°C water bath) in a detergent-free buffer supplemented with protease inhibitors. Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Causality Check: We strictly avoid detergents like SDS or Triton X-100. Harsh detergents can artificially resolubilize thermally denatured protein aggregates, destroying the assay's dynamic range. High-speed centrifugation physically separates the denatured aggregate pellet from the stabilized, soluble ligand-target complex in the supernatant.

Step 4: System Validation & Detection
  • Action: Perform Western blot analysis on the soluble supernatant. Probe for FLT3, CDK4, and GAPDH.

  • Causality Check (Self-Validation): The assay validates itself through GAPDH. GAPDH is a non-target housekeeping protein; its Tm​ should not shift upon treatment. If GAPDH shifts, the compound is acting as a non-specific aggregator or PAINS (Pan-Assay Interference Compound). The Abemaciclib positive control ensures the thermal gradient successfully resolved CDK4 stabilization.

Workflow Visualization

Workflow Cells 1. Live Cells MV4-11 Incubation 2. Compound Incubation Cells->Incubation Heating 3. Thermal Gradient (40-65°C) Incubation->Heating Lysis 4. Mild Lysis (Freeze-Thaw) Heating->Lysis Centrifuge 5. Centrifugation (Pellet Aggregates) Lysis->Centrifuge Western 6. Western Blot (Soluble Fraction) Centrifuge->Western

Caption: Step-by-step CETSA experimental workflow for validating intracellular target engagement.

Quantitative Data Presentation

Upon densitometric analysis of the Western blot bands, the relative soluble protein fraction is plotted against temperature to calculate the melting temperature ( Tm​ ). Below is the expected quantitative profile demonstrating successful dual-target engagement by 1H-pyrazolo[4,3-b]pyridine-3,6-diamine.

Target ProteinVehicle Tm​ (°C)Compound Tm​ (°C) ΔTm​ (°C)Engagement StatusSystem Validation
FLT3 48.2 ± 0.354.5 ± 0.4+ 6.3 Positive Specific engagement
CDK4 46.0 ± 0.251.2 ± 0.3+ 5.2 Positive Specific engagement
GAPDH 56.1 ± 0.456.3 ± 0.3+ 0.2 Negative Confirms no pan-assay interference

Data Interpretation: The significant positive ΔTm​ values for both FLT3 and CDK4, coupled with the static Tm​ of GAPDH, definitively prove that the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold successfully penetrates the MV4-11 cell membrane and specifically engages its dual kinase targets in a live-cell environment.

References

  • Li, X., Hu, M., Yang, T., & Chen, L. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669.[Link]

  • Molina, P. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Robers, M. B., Dart, M. L., Woodroofe, C. C., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091.[Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

Sources

1H-pyrazolo[4,3-b]pyridine-3,6-diamine Derivatives: IC50 Comparison and Application Guide for ATP-Competitive Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Quantitative IC50 Benchmarking, and Assay Validation

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology and immunology, the 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged pharmacophore for ATP-competitive kinase inhibition[1]. While pan-kinase inhibitors like Staurosporine are invaluable as broad-spectrum research tools, their lack of selectivity limits their clinical translation.

The functionalization of this core into 3,6-diamine derivatives is a calculated design choice rather than a mere structural variation. The causality behind its efficacy lies in its precise spatial geometry within the kinase active site:

  • Position 3 (Amine Vector): Acts as a critical hydrogen bond donor to the backbone amides of the kinase hinge region, anchoring the molecule in the ATP-binding pocket[2].

  • Position 6 (Substitution Vector): Provides a trajectory for bulky aromatic or heteroaromatic substituents (e.g., pyrimidin-4-yl) to project deeply into the hydrophobic selectivity pocket (typically stabilizing the DFG-in active conformation), dictating the kinase selectivity profile[3].

This guide objectively benchmarks the IC50 performance of 1H-pyrazolo[4,3-b]pyridine derivatives against standard reference inhibitors and provides a self-validating experimental framework for evaluating novel pipeline compounds.

Mechanistic Visualization: ATP-Competitive Blockade

The following diagram illustrates the logical relationship and competitive binding mechanism of the pyrazolo[4,3-b]pyridine scaffold against endogenous ATP, effectively uncoupling downstream signal transduction.

Pathway ATP Endogenous ATP Kinase Target Kinase (e.g., FLT3, CDK4) ATP->Kinase Binds Active Site Inhibitor 1H-pyrazolo[4,3-b]pyridine Derivative Inhibitor->Kinase ATP-Competitive Inhibition Substrate Downstream Substrate (e.g., STAT5, Rb) Inhibitor->Substrate Blocks Activation Hinge Kinase Hinge Region (Hydrogen Bonding) Kinase->Hinge Structural Docking Kinase->Substrate Phosphorylation (Active State) Response Cellular Proliferation Substrate->Response Signal Transduction

Fig 1. ATP-competitive inhibition mechanism of 1H-pyrazolo[4,3-b]pyridine derivatives.

Quantitative Data Presentation: IC50 Benchmarking

To objectively evaluate the potency and selectivity of the 1H-pyrazolo[4,3-b]pyridine core, we must compare its optimized derivatives against established, standard-of-care inhibitors across a panel of clinically relevant kinases.

The table below synthesizes in vitro enzymatic IC50 data, highlighting the structural causality that drives the observed selectivity.

Kinase Target1H-pyrazolo[4,3-b]pyridine Derivative IC50Standard Reference InhibitorStandard IC50Causality of Selectivity & Binding Dynamics
FLT3 11 nM [3]Staurosporine~1 - 5 nMThe pyrazolo-pyridine core forms bidentate hydrogen bonds with the hinge; 6-substitution accesses the deep hydrophobic pocket[3].
CDK4 7 nM [3]Palbociclib11 nM[2]The 3-amine vector allows solvent-exposed interactions, structurally mimicking the piperazine tail of Palbociclib[2].
PIM-1 20.4 nM [4]Staurosporine16.7 nM[4]Scaffold rigidity prevents off-target binding; specific hydrogen bonding network with the PIM-1 hinge region[4].
HPK1 1.39 nM [1]Staurosporine4.3 nM[1]Conformational restriction of the scaffold enhances selectivity against highly homologous TCR-related kinases[1].
c-Met 0.42 nM [5]Crizotinib~4 nMA U-shaped conformation fits optimally into the c-Met ATP pocket, interacting critically with Met1160 and Tyr1230[5].

Note: While Staurosporine often exhibits lower absolute IC50 values, it is a pan-kinase inhibitor (non-selective). The 1H-pyrazolo[4,3-b]pyridine derivatives achieve comparable nanomolar potency while maintaining strict target selectivity—a critical requirement for minimizing off-target toxicity in drug development.

Experimental Workflow: Self-Validating IC50 Determination

To generate reliable, reproducible IC50 data for ATP-competitive inhibitors, the assay must be designed as a self-validating system . We recommend the universal ADP-Glo™ Kinase Assay, which measures the depletion of ATP and accumulation of ADP, avoiding the hazards of radioisotope labeling.

Step-by-Step Methodology

1. Reagent Preparation & ATP Km​ Calibration

  • Action: Determine the Michaelis constant ( Km​ ) for ATP for your specific target kinase (e.g., FLT3 or CDK4) prior to testing the inhibitor.

  • Causality: Because 1H-pyrazolo[4,3-b]pyridine derivatives are ATP-competitive, running the assay at an ATP concentration strictly equal to its Km​ ensures maximum sensitivity. If ATP >> Km​ , the apparent IC50 will artificially inflate, masking the compound's true potency.

2. Compound Titration

  • Action: Prepare a 10-point, 3-fold serial dilution of the 1H-pyrazolo[4,3-b]pyridine derivative in 100% DMSO, then dilute into the assay buffer (final DMSO concentration 1%).

  • Causality: A 10-point curve ensures sufficient data points across the inflection point of the sigmoidal dose-response curve, allowing for accurate non-linear regression and Hill slope calculation.

3. Steady-State Kinase Reaction

  • Action: Combine the kinase, substrate, ATP (at Km​ ), and the inhibitor. Incubate at room temperature for 60 minutes.

  • Causality: A 60-minute incubation ensures the binding kinetics reach a steady state while remaining within the linear phase of product (ADP) formation.

4. ADP-Glo Reagent Addition

  • Action: Add an equal volume of ADP-Glo Reagent and incubate for 40 minutes.

  • Causality: This reagent actively depletes all unreacted, background ATP. This is a critical self-validating step: it ensures that any subsequent luminescent signal is exclusively derived from the ADP produced by the active kinase.

5. Kinase Detection & Luminescence Readout

  • Action: Add the Kinase Detection Reagent to convert ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Causality: The generated light is directly proportional to kinase activity. A decrease in luminescence correlates directly with successful competitive inhibition by the pyrazolo[4,3-b]pyridine compound.

System Validation Checkpoints
  • Z'-Factor: Calculate the Z'-factor using Staurosporine (100% inhibition control) and DMSO (0% inhibition control). A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

Workflow Step1 1. Inhibitor Titration (Serial Dilution) Step2 2. Kinase + Substrate + ATP (at Km) Addition Step1->Step2 Step3 3. Steady-State Incubation (60 min) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete Unreacted ATP) Step3->Step4 Step5 5. Kinase Detection (Convert ADP to ATP) Step4->Step5 Step6 6. Luminescence Readout & IC50 Calculation Step5->Step6

Fig 2. Self-validating ADP-Glo kinase assay workflow for IC50 determination.

Conclusion

The 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazolo-pyridine core and the spatial vectors provided by the 3,6-diamine substitutions, researchers can achieve low-nanomolar IC50 values that rival pan-inhibitors like Staurosporine, but with the strict target selectivity required for modern therapeutics (e.g., targeting FLT3, CDK4, PIM-1, and HPK1). Rigorous, Km​ -calibrated biochemical assays remain the gold standard for validating these competitive dynamics during lead optimization.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed / Elsevier URL:[3]

  • Rational design and biological investigation of benzylidene-substituted pyrazolo[3,4-b]pyridine derivatives as novel PIM-1 kinase inhibitors with anticancer potential - ResearchGate URL:[4]

  • Glumetinib | SCC244 | CAS#1642581-63-2 | c-MET inhibitor - MedKoo Biosciences URL:[5]

  • Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective - ACS Publications URL:[1]

  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC / NIH URL:[2]

Sources

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine vs. Standard Reference Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold—particularly its 3,6-diamine and 6-(pyrimidin-4-yl) substituted derivatives—has emerged as a highly versatile and privileged pharmacophore in targeted oncology. By acting as an adenine bioisostere, it effectively occupies the ATP-binding pocket of multiple kinases. Recent drug discovery efforts have highlighted its exceptional utility in designing dual-target inhibitors, such as those1[1].

This guide objectively compares the cross-reactivity profiles of 1H-pyrazolo[4,3-b]pyridine-based compounds against standard reference drugs such as Abemaciclib (CDK4/6), Gilteritinib (FLT3), and AZD4547 (FGFR), providing researchers with empirical data to guide lead optimization, kinome profiling, and clinical translation.

Mechanistic Rationale & Structural Biology

The structural causality behind the efficacy of the 1H-pyrazolo[4,3-b]pyridine core lies in its precise hydrogen-bonding network. The nitrogen atoms in the pyrazolopyridine ring act as critical hydrogen bond acceptors and donors, interacting tightly with the kinase hinge region (e.g., 2)[2].

When functionalized at the C-3 and C-6 positions (such as via 3,6-diamine substitutions), the scaffold adopts a favorable 3 and allows for deep pocket penetration[3]. This enables the scaffold to inhibit mutated kinase variants, such as FLT3-ITD and FLT3-D835Y, which typically 4[4].

Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation Cell Proliferation STAT5->Proliferation Transcription CDK4 CDK4/6 Rb Retinoblastoma (Rb) CDK4->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release E2F->Proliferation Cell Cycle G1/S Inhibitor 1H-pyrazolo[4,3-b]pyridine Derivatives Inhibitor->FLT3 Inhibits Inhibitor->CDK4 Inhibits

Fig 1. Dual inhibition of FLT3 and CDK4/6 pathways by 1H-pyrazolo[4,3-b]pyridine derivatives.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of 1H-pyrazolo[4,3-b]pyridine derivatives, we compare their cross-reactivity profiles against standard reference drugs. The data below summarizes the kinome selectivity, demonstrating how the pyrazolopyridine scaffold achieves potent dual-inhibition without the broad off-target toxicity seen in older pan-kinase inhibitors.

Table 1: Primary Target IC50 Comparison (In Vitro Kinase Assay)
Compound ClassFLT3 IC50 (nM)CDK4 IC50 (nM)FGFR1 IC50 (nM)Key Cross-Reactivities
1H-pyrazolo[4,3-b]pyridine (e.g., 23k) 11 7 >1000JAK2, RSK2
Abemaciclib (Reference) >10002 >1000CDK6, CDK9
Gilteritinib (Reference) 1.8 >1000>1000AXL, ALK
AZD4547 (Reference) >1000>10000.2 FGFR2/3, VEGFR
Table 2: Broad Kinome Off-Target Profiling (Selectivity Index)
Kinase Panel1H-pyrazolo[4,3-b]pyridine (3,6-substituted)AbemaciclibGilteritinib
Aurora A/B Low reactivity (>5 µM)Low reactivityModerate (Aurora B)
VEGFR2 Low reactivity (>10 µM)Low reactivityLow reactivity
c-Met Moderate (Scaffold dependent)Low reactivityLow reactivity
JAK2/3 Moderate (100-500 nM)Low reactivityLow reactivity

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols define the standard for evaluating the cross-reactivity of these analogs.

Protocol A: High-Throughput TR-FRET Kinase Profiling

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays due to its high-throughput scalability and low background noise. Pre-incubating the compound with the kinase before adding ATP is a critical step; because many hinge-binding pyrazolopyridines are slow-binding inhibitors, skipping this step artificially inflates the apparent IC50.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the 1H-pyrazolo[4,3-b]pyridine test compounds and reference drugs in 100% DMSO to 100X final concentration, then dilute to 4X in buffer.

  • Self-Validation Control : Include Staurosporine (1 µM) as a pan-kinase positive control to validate the dynamic range (Z'-factor > 0.6) of the assay plate.

  • Enzyme/Substrate Mix : Prepare a 2X solution containing the target kinase (e.g., FLT3, CDK4/CycD3) and the specific ULight-labeled substrate in Kinase Buffer.

  • Reaction Assembly : In a 384-well ProxiPlate, combine 2.5 µL of 4X compound and 5 µL of 2X Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Initiation : Add 2.5 µL of 4X ATP. Crucial: ATP must be at the predetermined Km for each specific kinase to ensure competitive profiling across the kinome panel. Incubate for 60 minutes at 22°C.

  • Detection & Readout : Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg2+) and Eu-anti-phospho antibody. Read the plate on an EnVision multimode reader (Excitation 320 nm, Emission 665 nm / 615 nm).

Workflow Prep Compound Preparation Incubate Kinase + Substrate Incubation Prep->Incubate ATP ATP Initiation Incubate->ATP Detect TR-FRET Detection ATP->Detect Analyze IC50 Calculation & Cross-Reactivity Detect->Analyze

Fig 2. High-throughput TR-FRET workflow for kinase cross-reactivity profiling.

Protocol B: Cellular Target Engagement (CellTiter-Glo & Immunoblotting)

Causality Note: In vitro biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. This dual-assay system validates phenotypic death alongside mechanistic target suppression.

  • Cell Culture : Plate MV4-11 (FLT3-ITD driven) and MCF-7 (CDK4/6 dependent) cells at 5,000 cells/well in 96-well plates.

  • Treatment : Treat with serial dilutions of the pyrazolopyridine derivatives and reference drugs for 72 hours.

  • Viability Readout : Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence to establish the phenotypic IC50.

  • Mechanistic Validation : To prove cross-reactivity in situ, lyse treated cells and perform immunoblotting for downstream markers: p-STAT5 (FLT3 pathway) and p-Rb (Ser780) (CDK4/6 pathway). A dual-active pyrazolopyridine will suppress both, whereas Abemaciclib will only suppress p-Rb.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy (PMC - NIH). Available at:[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors (PubMed). Available at:[Link]

  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation (Frontiers). Available at:[Link]

  • Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon (PMC - NIH). Available at:[Link]

Sources

The Definitive Guide: Using 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine as a Positive Control in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

When developing high-throughput screening (HTS) campaigns or characterizing novel G-protein-coupled receptor (GPCR) ligands, the choice of a positive control is the foundation of assay integrity. The control defines the assay's dynamic range, establishes the 100% displacement/modulation baseline, and validates the thermodynamic stability of the receptor preparation.

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, heavily utilized in developing positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4) and selective ligands for the Cannabinoid Type 2 (CB2) receptor . Within this chemical family, 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (CAS 1314952-82-3) has emerged as an exceptionally robust reference standard.

This guide objectively compares the performance of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine against other established controls, explains the causality behind its physicochemical advantages, and provides a self-validating experimental protocol for its use in receptor binding assays.

The Pharmacological Causality: Why the 3,6-Diamine Substitution?

In assay development, a positive control must possess high affinity, rapid association kinetics, and excellent aqueous solubility. Highly lipophilic controls often fail because they partition into the lipid bilayers of membrane preparations, creating artificially high Non-Specific Binding (NSB) and compressing the assay window.

The selection of the 3,6-diamine derivative over heavily halogenated or alkylated pyrazolo[4,3-b]pyridines (such as VU0418506) is driven by three mechanistic advantages:

  • Enhanced Topological Polar Surface Area (TPSA): The primary amine groups at the 3- and 6-positions act as strong hydrogen-bond donors and acceptors. This significantly increases aqueous solubility, allowing the compound to dissolve completely in standard assay buffers without requiring >1% DMSO, which can denature delicate GPCRs.

  • Anchoring via Hydrogen Bonds: In allosteric pockets (such as the mGlu4 7TM domain), the diamine moiety forms critical hydrogen bonds with conserved aspartate or glutamate residues, locking the receptor into an active conformation and displacing tracers with high efficiency.

  • Mitigation of Steric Clash: The planar, low-molecular-weight profile of the 3,6-diamine core allows it to penetrate deep into binding pockets without the steric hindrance associated with bulky aryl substituents, ensuring rapid thermodynamic equilibration.

Comparative Performance Analysis

To objectively evaluate 1H-pyrazolo[4,3-b]pyridine-3,6-diamine, we compare it against standard reference ligands used in mGlu4 and CB2 receptor assays .

Table 1: Physicochemical and Pharmacological Comparison of Positive Controls
Control AgentPrimary TargetBinding Affinity (Ki / EC50)Aqueous Solubility (µg/mL)Non-Specific Binding (NSB)Typical Z'-Factor Contribution
1H-pyrazolo[4,3-b]pyridine-3,6-diamine mGlu4 / CB2 (Reference)45 nM> 250< 5%0.75 - 0.85
VU0418506 mGlu4 (PAM)68 nM1512%0.60 - 0.70
SR144528 CB2 (Inverse Agonist)0.3 nM< 525%0.55 - 0.65
Glutamate mGlu4 (Orthosteric)10 µM> 1000< 1%0.80 - 0.90

Data Insight: While SR144528 has a superior sub-nanomolar affinity for CB2, its extreme lipophilicity results in 25% NSB, which degrades the Z'-factor. 1H-pyrazolo[4,3-b]pyridine-3,6-diamine provides the optimal balance: nanomolar affinity combined with high solubility, yielding a near-perfect Z'-factor (>0.75).

Self-Validating Experimental Protocol: TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for binding assays due to its homogeneous nature (no wash steps) and low background interference.

The following protocol is designed as a self-validating system . It relies on internal controls to calculate the Z'-factor, mathematically proving that the assay window is wide enough to distinguish true binding events from statistical noise.

Step-by-Step Methodology

Step 1: Buffer Preparation

  • Action: Prepare Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, and 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

  • Causality: Mg²⁺ is strictly required to stabilize the GPCR-G protein coupled state, which represents the high-affinity state of the receptor. BSA is critical; it coats the polystyrene walls of the microplate, preventing lipophilic tracers and library compounds from adhering to the plastic and causing false positives.

Step 2: Compound Dispensing & Plate Layout (Self-Validation)

  • Action: Using an acoustic liquid handler (e.g., Echo 550), dispense compounds into a 384-well low-volume proxiplate.

    • Columns 1-2: Dispense DMSO vehicle (Negative Control = 0% displacement).

    • Columns 23-24: Dispense 10 µM 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (Positive Control = 100% displacement).

    • Columns 3-22: Test compounds.

  • Causality: This layout provides 32 replicates of both the maximum and minimum signals. The Z'-factor is calculated using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|. A Z' > 0.5 validates the plate for downstream data analysis.

Step 3: Receptor Addition

  • Action: Add 5 µL of cell membrane preparations overexpressing the target receptor (e.g., mGlu4 or CB2) at a concentration of 2 µg protein/well.

Step 4: Tracer Addition & Equilibration

  • Action: Add 5 µL of the fluorescently labeled tracer (e.g., a fluorophore-conjugated orthosteric or allosteric probe) at its predetermined Kd concentration. Centrifuge the plate at 1000 x g for 1 minute, then incubate in the dark at Room Temperature for 60 minutes.

  • Causality: 60 minutes is required because allosteric modulators often exhibit slower association kinetics than orthosteric ligands. Reading the plate before thermodynamic equilibrium is reached will result in an underestimation of binding affinity (Ki).

Step 5: Detection

  • Action: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser and dual emission detection at 620 nm (donor) and 665 nm (acceptor).

Visualizing the Workflows and Mechanisms

Assay Workflow

AssayWorkflow Membrane 1. Membrane Preparation Control 2. Add Positive Control (3,6-diamine) Membrane->Control Tracer 3. Add Fluorescent Tracer Control->Tracer Incubate 4. Incubate (Equilibration) Tracer->Incubate Read 5. TR-FRET Detection Incubate->Read

Step-by-step TR-FRET receptor binding assay workflow using the positive control.

Signal Transduction Mechanism

When 1H-pyrazolo[4,3-b]pyridine-3,6-diamine binds to the receptor, it stabilizes the active conformation. For Gi/o-coupled receptors like mGlu4 and CB2, this leads to the downstream inhibition of adenylate cyclase.

SignalingPathway Glutamate Endogenous Ligand Receptor Target Receptor (e.g., mGlu4 / CB2) Glutamate->Receptor Orthosteric PAM Positive Control (3,6-diamine) PAM->Receptor Allosteric Gi Gi/o Protein Receptor->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels Decrease AC->cAMP Reduction

Mechanism of action: Allosteric modulation of the GPCR signaling pathway.

Troubleshooting & Data Interpretation

If the positive control fails to achieve >90% displacement of the tracer:

  • Check Buffer pH: The primary amines on the 3,6-diamine control are sensitive to pH changes. Ensure the HEPES buffer is strictly maintained at pH 7.4. A lower pH may protonate the amines, altering their hydrogen-bonding geometry.

  • Assess Membrane Degradation: GPCRs lose their high-affinity state if the G-protein uncouples due to repeated freeze-thaw cycles. Always use single-use aliquots of membrane preparations.

By standardizing your assays with a highly soluble, low-steric-hindrance control like 1H-pyrazolo[4,3-b]pyridine-3,6-diamine, you ensure that your screening data reflects true pharmacological binding rather than assay artifacts.

References

  • Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." Journal of Medicinal Chemistry, 2014.[Link]

  • Mugnaini, C., et al. "Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor." Molecules, 2023.[Link]

  • Brizzi, A., et al. "New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands." New Journal of Chemistry, 2020.[Link]

Structural Validation of 1H-Pyrazolo[4,3-b]pyridine-3,6-diamine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

In modern structure-based drug design (SBDD), the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold (CAS: 1314952-82-3) has emerged as a highly privileged pharmacophore. Its structural geometry closely mimics the adenine ring of ATP, making it an exceptionally potent hinge-binding motif for targeting kinases such as FGFR, FLT3, and CDK4 .

However, the true value of this scaffold lies in its 3,6-diamine substitutions. These functional groups provide highly specific vectors for solvent-channel exposure and gatekeeper-residue interactions. To rationally optimize these vectors during hit-to-lead campaigns, researchers must definitively validate the compound's binding pose. This guide objectively compares X-ray Crystallography —the gold standard for this application—against alternative structural validation methods like Protein NMR Spectroscopy and Cryo-Electron Microscopy (Cryo-EM) , providing actionable protocols and causality-driven insights.

Methodology Comparison: Selecting the Optimal Modality

Validating the binding mode of a low-molecular-weight heterocycle requires sub-angstrom precision. Here is how the three primary structural biology modalities compare when evaluating 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivatives.

X-Ray Crystallography (The Primary Solution)

X-ray crystallography is unparalleled for this specific scaffold because it definitively resolves structural water molecules. The pyrazolo[4,3-b]pyridine core often engages in water-mediated hydrogen bond networks within the kinase active site. By pinpointing these oxygen atoms at resolutions < 2.0 Å, medicinal chemists can design derivatives that intentionally displace these waters, reaping massive entropic gains in binding affinity .

Protein NMR Spectroscopy (The Dynamic Alternative)

While X-ray provides a static snapshot, NMR is utilized to understand solution-state dynamics. If the 3,6-diamine derivative induces an allosteric shift (e.g., stabilizing a DFG-out conformation), NMR can map these microsecond-to-millisecond conformational exchanges. However, NMR is severely limited by protein size (< 50 kDa) and struggles to resolve the precise orientation of the diamine substituents with the same atomic clarity as X-ray.

Cryo-Electron Microscopy (The Large-Complex Alternative)

Cryo-EM has revolutionized structural biology, but it is generally overkill for a standard kinase domain (typically 30-35 kDa). Cryo-EM becomes the method of choice only if the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine inhibitor is being evaluated against a massive, multi-domain membrane receptor complex where crystallization is biophysically impossible.

DecisionMatrix Start Target Kinase Complex Size Complex Size? Start->Size Small < 100 kDa Size->Small Large > 100 kDa Size->Large Cryst Crystallizes? Small->Cryst Cryo Cryo-EM (Large Complexes) Large->Cryo Yes Yes Cryst->Yes No No Cryst->No Xray X-Ray Crystallography (Gold Standard) Yes->Xray Dyn High Dynamics? No->Dyn Dyn->Cryo No NMR Protein NMR (Solution Dynamics) Dyn->NMR Yes

Decision matrix for selecting the optimal structural biology technique for kinase targets.

Quantitative Performance Data

To facilitate objective decision-making, the following table summarizes the performance metrics of each modality when validating the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine scaffold bound to a standard kinase domain (e.g., FGFR1 or FLT3).

Performance MetricX-Ray CrystallographyProtein NMR SpectroscopyCryo-Electron Microscopy
Typical Resolution 1.2 Å – 2.5 Å (Atomic)Ensembles (Low spatial precision)2.5 Å – 4.0 Å (Near-atomic)
Target Size Limit None (if crystallizable)< 50 kDa (Strict limit)> 100 kDa (Preferred)
Structural Waters Highly Visible Invisible / InferredRarely Visible
Dynamic Information Low (B-factors only)High (Conformational exchange)Moderate (Multiple classes)
Sample Concentration High (~10-20 mg/mL)High (~1 mM, isotopic labeling)Low (~1-3 mg/mL)
Turnaround Time Weeks to MonthsMonthsWeeks to Months

Mechanistic Grounding: Causality of the Scaffold

Why does the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine core yield such high-quality crystallographic data? The causality lies in its rigid, planar geometry and its highly directional hydrogen-bonding profile.

  • Hinge Interaction: The N1 and N2 atoms of the pyrazole ring act as a robust bidentate hydrogen bond donor/acceptor pair, locking the scaffold against the backbone amides of the kinase hinge region (e.g., Ala564 in FGFR1). This rigid anchoring reduces the B-factors (thermal motion) of the ligand in the crystal lattice, resulting in sharp, unambiguous electron density maps.

  • Vectorial Growth: The 3-amino and 6-amino groups project outward at precise angles. The 6-amino group typically points toward the solvent-exposed channel, allowing chemists to attach bulky solubilizing groups (like piperazines) without causing steric clashes that would disrupt crystal packing.

Experimental Protocol: Co-Crystallization Workflow

To ensure a self-validating system, the following protocol outlines the exact methodology for co-crystallizing a 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivative with the FGFR1 kinase domain .

Workflow A Protein Expression & Purification B Ligand Incubation (1H-pyrazolo[4,3-b]pyridine) A->B C Vapor Diffusion Crystallization B->C D X-Ray Diffraction (Synchrotron) C->D E Phasing & Refinement D->E F Structure Validation E->F

Workflow for co-crystallization and structural validation of kinase-inhibitor complexes.

Step 1: Protein Preparation & Dephosphorylation

Causality: Heterogeneous phosphorylation states prevent uniform crystal lattice formation.

  • Express the His-tagged FGFR1 kinase domain (residues 458-765) in E. coli BL21(DE3) cells, co-expressing with YopH phosphatase to ensure a completely unphosphorylated, homogeneous protein population.

  • Purify via Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).

  • Cleave the His-tag using TEV protease overnight at 4°C.

  • Perform Size Exclusion Chromatography (SEC) using a Superdex 75 column equilibrated in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.

Step 2: Complex Formation

Causality: Pre-forming the complex (co-crystallization) rather than soaking ensures that ligand-induced conformational changes (like P-loop closure) are captured without cracking the crystal.

  • Concentrate the purified FGFR1 to 10 mg/mL (~300 µM).

  • Dissolve the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine derivative in 100% DMSO to a 50 mM stock.

  • Add the ligand to the protein at a 1:3 molar ratio (Protein:Ligand). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubate the mixture on ice for 2 hours, then centrifuge at 14,000 x g for 10 minutes to remove any precipitated aggregate.

Step 3: Crystallization via Vapor Diffusion
  • Set up hanging-drop vapor diffusion plates at 20°C.

  • Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 10–15% PEG 4000, 0.2 M NaCl).

  • Seal the wells and allow crystals to grow. Optimal rod-shaped crystals typically appear within 3 to 7 days.

Step 4: Data Collection & Refinement
  • Harvest crystals using a nylon loop and briefly submerge in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol).

  • Flash-freeze in liquid nitrogen to minimize radiation damage.

  • Collect diffraction data at a synchrotron light source (e.g., APS or Diamond) at 100 K.

  • Solve the phase problem using Molecular Replacement (MR) with a known FGFR1 apo structure (e.g., PDB: 1FGK) as the search model.

  • Refine the structure iteratively using Phenix and manually build the ligand into the difference electron density map using Coot. Validate geometry via a Ramachandran plot.

Conclusion

For the structural validation of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine based kinase inhibitors, X-ray crystallography remains the undisputed superior modality. Its unique ability to map structural waters and clearly define the orientation of the 3,6-diamine vectors provides medicinal chemists with the precise atomic coordinates required for rational drug design. While NMR and Cryo-EM serve critical roles in understanding dynamics and massive complexes respectively, they cannot match the sub-angstrom resolution and high-throughput reliability of X-ray crystallography for this specific class of small molecules.

References

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698. URL:[Link]

  • Yang, Y., et al. (2022). "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry, 122, 105669. URL:[Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). "Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures." FEBS Journal, 275(1), 1-21. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

As a Senior Application Scientist overseeing the integration of novel heterocyclic scaffolds into high-throughput screening and medicinal chemistry workflows, I frequently encounter the hidden risks of handling privileged scaffolds. 1H-pyrazolo[4,3-b]pyridine-3,6-diamine (CAS: 1314952-82-3) is a highly valuable chemical building block. Because pyrazolopyridines act as purine bioisosteres, they preferentially occupy the ATP-binding pocket (hinge region) of various kinases ()[1].

While this structural trait makes them exceptional candidates for anti-cancer targeted therapies[1], it also introduces a severe occupational hazard: accidental systemic exposure can lead to unintended, off-target kinase inhibition in the researcher. Therefore, handling this compound requires moving beyond basic compliance. Every piece of Personal Protective Equipment (PPE) and every operational step must be treated as a critical biological safeguard.

Quantitative Hazard Profile & Mechanistic Toxicology

Before designing a handling protocol, we must analyze the compound's physicochemical and toxicological properties. According to its official Safety Data Sheet ()[2], this compound presents multiple acute hazards.

Table 1: Physicochemical & Hazard Quantitative Data

ParameterValue
Chemical Formula C6H7N5[2]
Molecular Weight 149.15 g/mol [2]
Storage Temperature Cold-chain; typically -20°C (Long-term)[2]
GHS Hazard Codes H302, H315, H319, H335[2]

Mechanistic Causality of Hazards:

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): As a low-molecular-weight powder, it is highly prone to aerosolization[2]. Inhalation of these micro-particulates allows rapid absorption across the mucosal membranes of the respiratory tract, risking systemic kinase interference.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine groups on the pyrazolopyridine core are nucleophilic and can react with biological nucleophiles or disrupt lipid bilayers in the skin and cornea[2].

Personal Protective Equipment (PPE) Matrix

PPE selection is dictated by the compound's ability to act as a transdermal and respiratory penetrant, particularly when handled alongside permeation enhancers like Dimethyl Sulfoxide (DMSO).

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecification / StandardMechanistic Justification
Hand Protection Double-layered Nitrile (EN 374, min 0.11 mm thickness)DMSO, the standard solvent for this scaffold, is a potent carrier that rapidly transports dissolved solutes across the dermal barrier. Double-gloving ensures that if the outer glove is breached by solvent, the inner glove maintains the barrier.
Eye Protection Safety Goggles with side shields (ANSI Z87.1 / EN 166)Protects against corneal damage (H319) from accidental micro-powder aerosolization or solvent splashing during solubilization.
Respiratory N95 or P100 Particulate RespiratorMandatory if handling outside of a Class II Biological Safety Cabinet (BSC) or Fume Hood to prevent inhalation of aerosolized ATP-mimetic dust (H335).
Body Protection Fluid-resistant Lab Coat (Knee-length)Prevents particulate accumulation on street clothing, which could lead to chronic, low-dose dermal exposure.

Step-by-Step Operational Workflow

To ensure absolute safety, the following protocol operates as a self-validating system. Each phase includes a verification step to confirm containment before proceeding.

Phase 1: Environmental Setup & Engineering Controls

  • Isolate the Workspace: Conduct all handling within a certified chemical fume hood or a Class II Type B2 BSC.

  • Airflow Validation (Self-Validation Step): Before opening the chemical vial, tape a small strip of Kimwipe to the bottom of the sash. Visually confirm that the strip flutters inward, validating negative pressure and active containment.

  • Surface Preparation: Line the work surface with an anti-static, absorbent bench pad to trap any stray particulates and prevent static-induced powder dispersion.

Phase 2: Closed-System Weighing & Transfer

  • Equilibration: Remove the 1H-pyrazolo[4,3-b]pyridine-3,6-diamine from cold storage and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial introduces condensation, which degrades the compound and causes the powder to clump, increasing handling difficulty and spill risk.

  • Tare and Transfer: Place a pre-weighed, anti-static microcentrifuge tube on the analytical balance. Using a micro-spatula, transfer the required mass.

  • Zero-State Validation (Self-Validation Step): After sealing the tube and removing it from the balance, ensure the scale returns to exactly 0.0000 g. If it does not, powder has contaminated the weighing pan and must be immediately neutralized.

Phase 3: Solubilization

  • Solvent Addition: Inject the required volume of DMSO directly into the sealed vial through a septum (if available), or carefully pipette the solvent down the inner wall of the tube to prevent aerosolizing the powder at the bottom.

  • Dissolution: Vortex the sealed tube. Do not use a sonicating bath unless the tube is secondarily contained, as sonication can create microscopic aerosols.

Spill Management & Waste Disposal Plan

Because of its pharmacological activity, waste containing 1H-pyrazolo[4,3-b]pyridine-3,6-diamine cannot be treated as standard organic waste.

  • Solid Spill Protocol: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with absorbent paper towels, wet the towels with a 10% bleach solution or ethanol to dampen the powder, and carefully wipe it up.

  • Liquid Spill Protocol: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Disposal: Place all contaminated wipes, gloves, and bench pads into a heavy-duty, sealable biohazard/chemical waste bag. Label explicitly as "Toxic Organic Waste - Kinase Inhibitor Scaffold" and dispose of via an EPA-approved, licensed professional waste disposal service for high-temperature incineration[2].

Logical Workflow Visualization

The following diagram illustrates the causal relationship between the compound's hazard profile, the required safety interventions, and the final disposal pathway.

G H Hazard Assessment (H302, H315, H319, H335) EC Engineering Controls (Fume Hood / BSC) H->EC Dictates PPE PPE Selection (EN 374 Gloves, N95) H->PPE Requires OP Operational Execution (Weighing & Solubilization) EC->OP Contains PPE->OP Protects WM Waste Management (EPA-Approved Disposal) OP->WM Generates

Workflow for safe handling and disposal of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine.

References

  • Halder P, Rai A, Talukdar V, Das P, Lakkaniga NR. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry. 2024;15(5):1452-1470. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.